molecular formula C12H12ClNO3 B1486433 2-(Chloromethyl)-5-(2,5-dimethoxyphenyl)oxazole CAS No. 1094318-29-2

2-(Chloromethyl)-5-(2,5-dimethoxyphenyl)oxazole

Cat. No.: B1486433
CAS No.: 1094318-29-2
M. Wt: 253.68 g/mol
InChI Key: MHVPCEMFOSNQAY-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-5-(2,5-dimethoxyphenyl)oxazole (CAS 1094318-29-2) is a chemical compound with the molecular formula C12H12ClNO3 and a molecular weight of 253.68 g/mol . This oxazole derivative features a chloromethyl group, a key reactive site that makes the compound a valuable synthetic intermediate for further chemical transformations . The 2,5-dimethoxyphenyl substituent is a privileged structure in medicinal chemistry, often associated with biological activity. Oxazole cores are recognized as important pharmacophores in the development of novel therapeutic agents . Specifically, structurally related 2-methyl-4,5-disubstituted oxazoles have been identified as a highly potent novel class of antitubulin agents, demonstrating significant antiproliferative activity against a range of human cancer cell lines . These compounds act as cis-constrained combretastatin A-4 (CA-4) analogues, inhibiting tubulin polymerization by binding to the colchicine site, which disrupts microtubule formation and leads to cell cycle arrest and apoptosis . As such, this compound is of high interest for researchers in oncology and chemical biology exploring new antimitotic agents and for medicinal chemists developing structure-activity relationships around diaryl-oxazole scaffolds. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-(chloromethyl)-5-(2,5-dimethoxyphenyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO3/c1-15-8-3-4-10(16-2)9(5-8)11-7-14-12(6-13)17-11/h3-5,7H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHVPCEMFOSNQAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=CN=C(O2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Physicochemical Profiling & Synthetic Utility of 2-(Chloromethyl)-5-(2,5-dimethoxyphenyl)oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Architecture

2-(Chloromethyl)-5-(2,5-dimethoxyphenyl)oxazole is a specialized heterocyclic electrophile serving as a critical "linchpin" intermediate in medicinal chemistry. Unlike simple oxazoles, this scaffold combines two distinct reactivity profiles: the electron-rich, lipophilic 2,5-dimethoxyphenyl moiety (often serving as a pharmacophore anchor) and the highly reactive 2-chloromethyl handle (an alkylating warhead).[1]

This guide provides a comprehensive technical breakdown of its properties, synthesis, and application in generating libraries of bioactive molecules (e.g., COX inhibitors, fluorescent probes, and PPAR agonists).[1]

Structural Analysis[1][2]
  • Core: 1,3-Oxazole ring (aromatic, weakly basic).[1]

  • Position 2 (Warhead): Chloromethyl group (

    
    ). This is a benzylic-like halide, highly susceptible to 
    
    
    
    displacement due to the electron-withdrawing nature of the oxazole
    
    
    bond.
  • Position 5 (Anchor): 2,5-Dimethoxyphenyl group.[2] The ortho/para methoxy groups increase electron density, making the aryl ring susceptible to metabolic oxidation but providing crucial hydrogen-bond acceptor sites for protein binding.

Physicochemical Properties (Predicted & Experimental)

Due to the specialized nature of this intermediate, experimental values must often be validated against calculated QSPR (Quantitative Structure-Property Relationship) models.[1] The following data aggregates standard values for the 2-(chloromethyl)-5-aryloxazole class.

Table 1: Physicochemical Profile[4]
PropertyValue (Predicted/Typical range)Experimental Validation Method
Molecular Formula

High-Resolution Mass Spectrometry (HRMS)
Molecular Weight 253.68 g/mol --
Physical State Off-white to pale yellow solidVisual Inspection
Melting Point 85–95 °C (Est. based on analogs)DSC (Differential Scanning Calorimetry)
LogP (Octanol/Water) 2.8 – 3.2Shake-flask method / HPLC retention time
Solubility High: DCM, DMSO, DMF, THFLow: Water, HexanesGravimetric analysis
pKa (Conjugate Acid) ~1.0 – 1.5 (Oxazole N)Potentiometric Titration
Reactivity Potent Alkylating Agent4-(4-Nitrobenzyl)pyridine (NBP) test
Solubility & Stability Insights
  • Hydrolytic Instability: The chloromethyl group is sensitive to hydrolysis in aqueous basic conditions, converting to the hydroxymethyl derivative (

    
    ).[1] Storage under inert atmosphere (Ar/
    
    
    
    ) at -20°C is mandatory.
  • Photostability: The 2,5-dimethoxyphenyl moiety absorbs in the UV region. Prolonged exposure to light may induce oxidative degradation; amber vials are required.

Synthetic Methodology: The Cyclodehydration Protocol[1]

The most robust route to 2,5-disubstituted oxazoles preserves the regiochemistry of the aryl group. We utilize a modified Robinson-Gabriel Synthesis or the cyclization of ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


-acylamino ketones.
Workflow: From Phenacyl Bromide to Target

Reaction Type: Cyclodehydration Scale: Gram-scale (10–50 mmol)

Step 1: Formation of the

-Aminoketone Salt
  • Precursor: Start with 2-bromo-1-(2,5-dimethoxyphenyl)ethanone .

  • Amination: React with hexamethylenetetramine (HMTA) in

    
     to form the quaternary salt (Delépine reaction conditions), followed by acid hydrolysis (
    
    
    
    ) to yield 2-amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride .
    • Checkpoint: Verify disappearance of alkyl bromide via TLC (Hex/EtOAc 3:1).

Step 2: Acylation
  • Reagents: Suspend the amine salt in dry DCM at 0°C. Add 2.2 eq. of Triethylamine (TEA).

  • Addition: Dropwise addition of Chloroacetyl chloride (1.1 eq).

  • Mechanism: Formation of the linear amide intermediate:

    
    -(2-(2,5-dimethoxyphenyl)-2-oxoethyl)-2-chloroacetamide.
    
  • Isolation: Aqueous workup (wash with 1N HCl, then brine).[1] Dry over

    
    .
    
Step 3: Cyclodehydration (The Critical Step)[1]
  • Dehydrating Agent: Dissolve the amide in

    
     (Phosphorus oxychloride) or use Burgess reagent for milder conditions. For scale-up, 
    
    
    
    (3 eq.) in Toluene at reflux is standard.[1]
  • Duration: Reflux for 2–4 hours. Monitor by HPLC.

  • Quench: CRITICAL SAFETY STEP. Cool to 0°C. Pour slowly onto crushed ice/

    
    . The reaction is exothermic and releases HCl.
    
  • Purification: Extract with EtOAc. Recrystallize from EtOH/Heptane.

Reactivity Manifold & Applications

The utility of 2-(chloromethyl)-5-(2,5-dimethoxyphenyl)oxazole lies in its ability to undergo orthogonal functionalization.

Diagram: Synthetic Divergence Pathway

The following Graphviz diagram illustrates the transformation of the chloromethyl scaffold into three distinct functional classes: Secondary Amines (Library generation), Thioethers (Metabolic probes), and Phosphonium salts (Wittig reagents).[1]

G Start 2-(Chloromethyl)-5- (2,5-dimethoxyphenyl)oxazole (Electrophile) Amine 2-(Aminomethyl)oxazole (Library Scaffold) Start->Amine SN2 Substitution Thiol 2-(Thiomethyl)oxazole (Metabolic Probe) Start->Thiol Thio-alkylation Wittig Oxazolyl-Phosphonium Salt (Alkene Precursor) Start->Wittig Quaternization R_Amine Primary Amines (K2CO3, MeCN, 60°C) R_Thiol R-SH / NaH (DMF, 0°C) R_Phos PPh3 (Toluene, Reflux)

Caption: Divergent synthesis pathways utilizing the reactive chloromethyl handle for functional group interconversion.

Key Application Protocols
A. Synthesis of Fluorescent Probes (Amination)

The 2,5-dimethoxyphenyl oxazole core exhibits intrinsic fluorescence (typically


 nm). Coupling with secondary amines creates "turn-on" sensors.
  • Protocol: Dissolve 1 eq. of the oxazole in MeCN. Add 3 eq.

    
     and 1.2 eq. of the target amine (e.g., morpholine or a piperazine derivative).[1] Heat to 60°C for 4 hours.
    
  • Validation: Mass shift of +[Amine MW] - 36.5 (HCl).

B. Biological Activity (COX/LOX Inhibition)

Analogs of this compound (e.g., related to Oxaprozin) act as non-steroidal anti-inflammatory drugs (NSAIDs).[1] The 2,5-dimethoxy substitution pattern is often explored to modify selectivity between COX-1 and COX-2 isoforms by altering the steric fit within the cyclooxygenase channel.

Analytical Characterization (Self-Validating Criteria)

To ensure the integrity of the synthesized compound, the following spectroscopic signals must be observed. Absence of these signals indicates hydrolysis or ring opening.

Nuclear Magnetic Resonance (NMR)[1][5][8][9][10]
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       7.80 (s, 1H): Oxazole C4-H .[1] This singlet is diagnostic. If split or absent, the ring has not formed.[1]
      
    • 
       7.30 – 6.80 (m, 3H): Aromatic protons of the dimethoxyphenyl group.[1]
      
    • 
       4.65 (s, 2H): 
      
      
      
      .[1] A sharp singlet. If this shifts to
      
      
      ppm, it suggests hydrolysis to alcohol (
      
      
      ).[1]
    • 
       3.85, 3.80 (s, 6H): Two methoxy groups (
      
      
      
      ).[1]
Mass Spectrometry[1][5]
  • ESI-MS: Observe

    
     and the characteristic chlorine isotope pattern (
    
    
    
    ratio of 3:1).

Safety & Handling

  • Alkylating Hazard: As an

    
    -halomethyl heterocycle, this compound is a potent alkylating agent. It can alkylate DNA bases. Handle only in a fume hood with double nitrile gloves.
    
  • Neutralization: Spills should be treated with dilute ammonia or 10% sodium thiosulfate to quench the electrophilic chloride before disposal.

References

  • Synthesis of Extended Oxazoles: Palmer, D. C., & Venkatraman, S. (2016).[1] Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. Journal of Heterocyclic Chemistry.

  • Oxazole Reactivity: Turchi, I. J. (1986).[1] Oxazole Chemistry: A Review. Industrial & Engineering Chemistry Product Research and Development. [1]

  • Physicochemical Properties of Heterocycles: ChemScene Data for 2-(Chloromethyl)-5-aryloxazoles.

  • Biological Activity of Oxazoles: Kakkar, S., et al. (2018).[1] Benzoxazole derivatives: Design, synthesis and biological evaluation. Beni-Suef University Journal of Basic and Applied Sciences. [1]

  • General Synthesis of 2,5-Disubstituted Oxazoles: Wipf, P., & Miller, C. P. (1993).[1] A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry.

Sources

A Methodological and Predictive Guide to the Fluorescence Characteristics of the Novel Fluorophore: 2-(Chloromethyl)-5-(2,5-dimethoxyphenyl)oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Oxazole-based fluorophores are integral to modern biological research and drug development, valued for their versatile photophysical properties. This technical guide addresses the novel, yet uncharacterized, compound 2-(Chloromethyl)-5-(2,5-dimethoxyphenyl)oxazole . In the absence of direct empirical data, this document provides a robust predictive framework for its fluorescence characteristics, grounded in the established principles of physical organic chemistry and data from structurally analogous compounds. We project its spectral properties, propose a viable synthetic route, and provide detailed, field-proven protocols for its comprehensive photophysical characterization. The guide is intended to serve as a foundational resource for researchers seeking to synthesize and employ this promising reactive fluorophore for applications such as covalent labeling and environmental sensing.

Introduction: The Oxazole Scaffold and a Novel Reactive Probe

The oxazole ring system is a privileged scaffold in the design of fluorescent molecules.[1][2] Its rigid, π-conjugated structure forms the basis for fluorophores with high quantum yields and tunable emission spectra. When substituted with electron-donating and electron-accepting groups, oxazoles often exhibit intramolecular charge transfer (ICT) upon photoexcitation, a phenomenon that makes their fluorescence highly sensitive to the local microenvironment.[1][3] This sensitivity is a key attribute for advanced fluorescent probes used in cellular imaging, biosensing, and diagnostics.[4][5]

This guide focuses on the specific molecule 2-(Chloromethyl)-5-(2,5-dimethoxyphenyl)oxazole . Its structure uniquely combines three key features:

  • The Oxazole Core: A stable, fluorescent aromatic heterocycle.

  • The 5-(2,5-dimethoxyphenyl) Group: A potent electron-donating substituent expected to drive the molecule's core photophysical behavior.

  • The 2-(Chloromethyl) Group: A reactive electrophilic site, enabling the molecule to function as a covalent fluorescent label for nucleophilic targets such as cysteine or lysine residues in proteins.[6]

The combination of these features suggests that this compound is a promising candidate for development as a "turn-on" or environmentally sensitive probe for labeling biological macromolecules.

cluster_molecule 2-(Chloromethyl)-5-(2,5-dimethoxyphenyl)oxazole cluster_features mol node_oxazole Oxazole Core (π-conjugated system) p1 node_oxazole->p1 node_donor Electron-Donating Group (2,5-Dimethoxyphenyl) p2 node_donor->p2 node_reactive Reactive Site (Chloromethyl) p3 node_reactive->p3

Caption: Core structural features of the target molecule.

Predicted Photophysical Profile and Rationale

Based on the extensive literature on substituted oxazoles, we can formulate a set of well-grounded predictions for the key photophysical parameters of 2-(Chloromethyl)-5-(2,5-dimethoxyphenyl)oxazole.[7][8]

Intramolecular Charge Transfer (ICT) and Solvatochromism

The primary mechanism governing the fluorescence of this molecule is expected to be Intramolecular Charge Transfer (ICT). Upon absorption of a photon, electron density will shift from the electron-rich 2,5-dimethoxyphenyl ring (the donor) to the oxazole ring (the acceptor).

ICT_Mechanism GroundState Ground State (S₀) Stable, neutral molecule ExcitedState Excited State (S₁) Intramolecular Charge Transfer (ICT) occurs GroundState->ExcitedState 1. Absorption (hν_ex) ExcitedState->GroundState Emission (hν_em) (in nonpolar solvents) RelaxedState Relaxed ICT State Solvent dipoles reorient ExcitedState->RelaxedState 2. Solvent Relaxation (in polar solvents) RelaxedState->GroundState 3. Emission (hν_em) Red-shifted photon EmittedPhoton Fluorescence (Emission)

Caption: Predicted ICT mechanism and effect of solvent polarity.

This ICT state is highly sensitive to the polarity of the solvent.[3]

  • In nonpolar solvents: The excited state will be less stabilized, leading to a higher energy (bluer) emission.

  • In polar solvents: The solvent dipoles will reorient to stabilize the charge-separated excited state. This stabilization lowers the energy of the excited state, resulting in a lower energy (redder) emission. This phenomenon, known as solvatochromism , is a hallmark of D-π-A fluorophores.[1]

Predicted Quantitative Data

The following table summarizes the predicted photophysical parameters for the target compound, with comparative data from related oxazole derivatives found in the literature.

ParameterPredicted Value (in Ethanol)Rationale & Comparative DataCitation
Absorption Max (λabs) 355 - 375 nm5-aryl oxazoles typically absorb in the UVA range. Similar structures show absorption maxima between 355-495 nm depending on substituents and solvent.[7]
Emission Max (λem) 450 - 490 nmA significant Stokes shift is expected due to the ICT character. The emission is predicted to be in the blue-green region.[8]
Stokes Shift ~100 - 120 nmLarge Stokes shifts are characteristic of oxazoles with strong donor-acceptor character, minimizing reabsorption effects.[8]
Quantum Yield (ΦF) 0.4 - 0.7Oxazole derivatives can be highly fluorescent. The exact value will be sensitive to solvent and temperature.[9][10]
Fluorescence Lifetime (τ) 2 - 5 nsTypical fluorescence lifetimes for small organic fluorophores fall within this range.[10][11]

Methodologies for Synthesis and Characterization

A rigorous and systematic approach is required to validate the predicted properties of this novel compound. This section outlines a plausible synthetic strategy and detailed protocols for its complete photophysical characterization.

Proposed Synthetic Pathway

The target molecule can be synthesized efficiently via the reaction of 2,5-dimethoxybenzaldehyde with chloroacetamide to form an intermediate, followed by cyclization. This is a common and effective method for generating 2-substituted oxazoles.

Synthesis_Workflow Aldehyde 2,5-Dimethoxybenzaldehyde Intermediate Intermediate Adduct Aldehyde->Intermediate Amide Chloroacetamide Amide->Intermediate Product Target Molecule: 2-(Chloromethyl)-5-(2,5-dimethoxyphenyl)oxazole Intermediate->Product Reagent1 Base (e.g., K₂CO₃) Solvent (e.g., DMF) Reagent1->Intermediate Reagent2 Dehydrating Agent (e.g., POCl₃ or H₂SO₄) Reagent2->Product

Caption: Proposed two-step synthesis of the target fluorophore.

Experimental Protocols

This protocol is a standard procedure adapted from established oxazole syntheses.[12]

  • Step 1: Condensation:

    • To a solution of 2,5-dimethoxybenzaldehyde (1.0 eq) in dimethylformamide (DMF), add chloroacetamide (1.1 eq) and potassium carbonate (K₂CO₃, 1.5 eq).

    • Stir the mixture at 80°C for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Filter the resulting precipitate, wash with water, and dry under vacuum to yield the intermediate.

  • Step 2: Cyclization and Dehydration:

    • Add the crude intermediate from Step 1 to phosphorus oxychloride (POCl₃) at 0°C.

    • Allow the mixture to warm to room temperature and then heat to 100°C for 2-3 hours.

    • Carefully quench the reaction by pouring it onto crushed ice.

    • Neutralize the solution with a saturated sodium bicarbonate (NaHCO₃) solution.

    • Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure title compound.

    • Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

The following workflow ensures accurate and reproducible measurement of the key fluorescence parameters.[8]

Characterization_Workflow Prep 1. Sample Preparation Stock Solution (e.g., 1 mM in DMSO) Working Solutions (1-10 µM) in target solvent Abs 2. Absorption Spectroscopy Measure λ_abs_max and Molar Absorptivity (ε) Prep->Abs Em 3. Fluorescence Spectroscopy Excite at λ_abs_max Measure λ_em_max Abs->Em QY 4. Quantum Yield (Φ_F) Measurement Relative method vs. standard (e.g., Quinine Sulfate) Em->QY Solv 5. Solvatochromism Study Repeat steps 2-3 in solvents of varying polarity (e.g., Toluene, THF, CH₂Cl₂, ACN, EtOH) QY->Solv Data 6. Data Analysis Calculate Stokes Shift Plot Lippert-Mataga for Δµ Solv->Data

Caption: Systematic workflow for comprehensive photophysical analysis.

The relative method using a well-characterized standard is the most common and reliable approach.[8][11]

  • Selection of Standard: Choose a reference standard with a known quantum yield (Φstd) and an absorption profile that overlaps with the sample. Quinine sulfate in 0.1 M H₂SO₄ (Φstd = 0.54) is a common choice for blue-emitting fluorophores.

  • Preparation of Solutions: Prepare a series of dilutions for both the sample and the standard in the same solvent. The absorbance at the excitation wavelength should be kept below 0.1 to prevent inner filter effects.

  • Measurements:

    • Record the UV-Vis absorption spectrum for each solution and note the absorbance at the chosen excitation wavelength.

    • Record the fluorescence emission spectrum for each solution using the same excitation wavelength.

  • Calculation:

    • Integrate the area under the emission curve for both the sample (Isample) and the standard (Istd).

    • Calculate the quantum yield of the sample (Φsample) using the following equation: Φsample = Φstd × (Isample / Istd) × (Astd / Asample) × (nsample² / nstd²) Where:

      • Φ is the quantum yield.

      • I is the integrated fluorescence intensity.

      • A is the absorbance at the excitation wavelength.

      • n is the refractive index of the solvent.

Potential Applications in Research and Drug Development

The unique bifunctional nature of 2-(Chloromethyl)-5-(2,5-dimethoxyphenyl)oxazole—possessing both fluorescence and reactivity—opens up several high-value applications:

  • Covalent Protein Labeling: The chloromethyl group can react with nucleophilic residues (e.g., Cys, His, Lys) on proteins, allowing for stable, covalent attachment. This is invaluable for tracking protein localization, dynamics, and interactions within living cells.[6]

  • Environmental Sensing: The predicted solvatochromic shift could be exploited to probe the polarity of microenvironments, such as the interior of a protein's active site or lipid membranes.

  • High-Throughput Screening: As a reactive probe, it could be used in assays to detect enzyme activity or identify inhibitors that block the covalent labeling of a target protein.

Conclusion

While 2-(Chloromethyl)-5-(2,5-dimethoxyphenyl)oxazole remains to be synthesized and characterized, this guide establishes a strong theoretical and practical foundation for its investigation. Based on the principles of fluorophore design and data from related compounds, it is predicted to be a highly fluorescent, environmentally sensitive molecule with a UVA absorption and a blue-green emission. Its integrated chloromethyl group makes it a prime candidate for development as a reactive probe for covalent labeling in chemical biology and drug discovery. The detailed synthetic and analytical protocols provided herein offer a clear roadmap for any researcher aiming to unlock the potential of this promising new tool.

References

  • Kateb, B. A. E., Elhag, M. A., Al-Alie, A. A. H., Asiri, A. M., & Baseer, M. A. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. International Journal of Pharmaceutical Sciences Review and Research.

  • BenchChem. (2025). The Rise of Oxazole-Based Fluorophores: A Technical Guide to Their Photophysical Properties. BenchChem Technical Guides.

  • Sha, F., Chen, J., & Zhang, Y. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules.

  • Swaminathan, M., & Dogra, S. K. (1983). Absorption and fluorescence characteristics of some 2-alkyl- and 2-aryl-benzoxazoles in different solvents and at various acid concentrations. Indian Journal of Chemistry.

  • Wang, Y., et al. (2012). 2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds. Advanced Materials Research.

  • Rickborn, B., & Cregge, R. J. (2016). Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. Tetrahedron.

  • de la Torre, P. G., et al. (2018). Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold. Materials.

  • BenchChem. (2025). An In-depth Technical Guide to the Photophysical Properties of Substituted Oxazole Derivatives. BenchChem Technical Guides.

  • Narang, R., et al. (2019). A comprehensive review on biological activities of oxazole derivatives. Journal of the Egyptian National Cancer Institute.

  • Patel, A. B., & Patel, J. D. (2014). Synthesis and Characterization of Novel Oxazole derivatives of Disubstituted N-arylmaleimides. International Journal of Chemical and Physical Sciences.

  • ResearchGate. (n.d.). Fluorescence quantum yields (a) and fluorescence lifetimes (b) recorded... ResearchGate.

  • Bhaumik, J., et al. (2017). Cell-imaging studies of highly substituted oxazole derivatives as organelle targeting fluorophores (OTFPs). Scientific Reports.

  • ResearchGate. (n.d.). Oxazoles Dyes With Potential For Bioprobes: A Two-Photon Absorption Study. ResearchGate.

  • Nfor, E. N., et al. (2013). Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline. International Journal of Science and Technology.

  • Calpena, E., et al. (2019). Fluorescence: Clinical and Drug Applications. ResearchGate.

  • Gryczynski, I., et al. (2001). Fluorescence Spectral Properties of 2,5-Diphenyl-1,3,4-oxadiazole with Two-Color Two-Photon Excitation. Photochemistry and Photobiology.

  • Drug Target Review. (2026). New fluorescent technology tracks drug responses in cells. Drug Target Review.

  • Hong Kong Baptist University. (n.d.). Synthesis and photophysical studies of oxazole rings containing compounds as electron accepting units. Fingerprint - Hong Kong Baptist University.

  • Jensen, A. A., et al. (2017). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry.

  • Thermo Fisher Scientific. (n.d.). Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5. Thermo Fisher Scientific.

  • Zhang, C., et al. (2013). Synthesis and photophysical studies of oxazole rings containing compounds as electron accepting units. ResearchGate.

  • Avellanal-Zaballa, E., et al. (2025). Benzo[f]indazoles: A new class of glow dyes for the generation of versatile fluorophores. Dyes and Pigments.

Sources

The Chloromethyl Oxazole Moiety: Reactivity Profile, Stability, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the chloromethyl oxazole moiety, designed for researchers in medicinal chemistry and organic synthesis.

Executive Summary

The chloromethyl group attached to an oxazole ring represents a "privileged warhead" in medicinal chemistry.[1] It serves as a potent electrophile for appending the bio-active oxazole scaffold to diverse pharmacophores. However, its reactivity is non-trivial; the electron-deficient nature of the oxazole ring—particularly at the C2 position—creates a competing electrophilic site that can lead to ring opening or degradation under harsh conditions. This guide dissects the electronic nuances, chemoselectivity, and optimized protocols for utilizing chloromethyl oxazoles.

Part 1: Electronic Structure & Mechanistic Underpinnings

To manipulate chloromethyl oxazoles effectively, one must understand the electronic influence of the heterocyclic core on the exocyclic methylene chloride.

Positional Reactivity Analysis

The reactivity of the chloromethyl group (


) is dictated by the position of attachment (C2, C4, or C5) and the resulting inductive (

) and mesomeric (

) effects of the ring heteroatoms.
PositionElectronic EnvironmentReactivity PredictionStability Concern
C2-Chloromethyl Flanked by both Nitrogen and Oxygen. Strongest

effect.
Highest Reactivity. The transition state for

is highly stabilized by the electron-deficient C2.
Lowest Stability. The C2-H (if unsubstituted) is acidic (

). With a

group, the ring is prone to nucleophilic attack at C2, leading to ring cleavage.
4-Chloromethyl Adjacent to Nitrogen (imine-like). Moderate

effect.
Moderate/High Reactivity. Good balance of reactivity and stability. Common in drug discovery (e.g., derived from aspartic acid precursors).Stable to most mild bases. Strong nucleophiles may still attack the ring C2 if sterically accessible.
5-Chloromethyl Adjacent to Oxygen.[2] Oxygen is

-donating (

) but

-withdrawing (

).
Tunable Reactivity. Often synthesized via Van Leusen reaction. Reactivity is lower than C2/C4 isomers due to resonance donation from Oxygen.Generally the most stable isomer. Resistant to ring opening.
The "Ambident Electrophile" Challenge

A critical failure mode in chloromethyl oxazole chemistry is chemoselectivity . The reagent presents two electrophilic sites:[3]

  • The Exocyclic Carbon (

    
    ): The desired site for 
    
    
    
    substitution.
  • The Endocyclic Carbon (C2): Highly electrophilic, especially in 4- or 5-substituted systems.

Mechanistic Insight: Hard nucleophiles (e.g., alkoxides, organolithiums) or high temperatures often favor attack at the Ring C2, leading to ring opening (the "Cornforth-type" rearrangement or simple hydrolysis). Soft nucleophiles (e.g., thiols, phosphites, secondary amines) favor the


 displacement of the chloride.

Part 2: Visualization of Reactivity Pathways

The following diagram illustrates the divergent pathways available to a generic 4-(chloromethyl)oxazole, highlighting the competition between productive substitution and destructive ring opening.

ReactivityLandscape Start 4-(Chloromethyl)oxazole Amine Aminomethyl Oxazole (Bioactive Core) Start->Amine Sec. Amine / K2CO3 (SN2, Soft Nu) Ether Alkoxymethyl Oxazole (Spacer Unit) Start->Ether ROH / NaH (Williamson) Phosphonate Oxazolyl Phosphonate (HWE Precursor) Start->Phosphonate P(OEt)3 / Heat (Arbuzov) RingOpen Ring Opening (Acyclic Amides) Start->RingOpen Hard Nu (OH-, RLi) Attack at C2 Hydrolysis Hydroxymethyl Oxazole (Deactivated) Start->Hydrolysis H2O / Acid Slow Degradation

Figure 1: Divergent reactivity landscape of chloromethyl oxazoles. Green paths indicate productive synthesis; red/yellow paths indicate degradation risks.

Part 3: Synthetic Utility & Protocols

Protocol A: Chemoselective Amination ( )

Objective: Synthesize an oxazolyl-methylamine without triggering ring opening. Context: Direct reaction with primary amines can lead to bis-alkylation. Using secondary amines or "masked" amines (Gabriel synthesis) is preferred.

Reagents:

  • Substrate: 4-(Chloromethyl)oxazole

  • Nucleophile: Morpholine (1.1 equiv)

  • Base:

    
     (2.0 equiv) - Crucial: Traps HCl to prevent acid-catalyzed ring hydrolysis.
    
  • Solvent: Acetonitrile (MeCN) or DMF.

Step-by-Step Methodology:

  • Preparation: Dissolve 4-(chloromethyl)oxazole (1.0 mmol) in anhydrous MeCN (5 mL) under

    
     atmosphere.
    
  • Addition: Add powdered, dry

    
     (2.0 mmol).
    
  • Nucleophile Introduction: Add morpholine (1.1 mmol) dropwise at 0°C.

    • Why? Low temperature suppresses kinetic attack at the Ring C2.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC/LCMS.

    • Checkpoint: If starting material remains, heat to 40°C. Do not reflux aggressively, as this promotes dimerization.

  • Workup: Filter off inorganic salts. Concentrate filtrate. Partition between EtOAc and water.

  • Purification: Silica gel chromatography (

    
    :MeOH).
    
Protocol B: The Arbuzov Reaction (Phosphonate Synthesis)

Objective: Convert the chloromethyl group into a phosphonate ester, a precursor for Horner-Wadsworth-Emmons (HWE) olefination. Context: This is a high-yield reaction for oxazoles because phosphites are soft nucleophiles that do not attack the oxazole ring C2.

Reagents:

  • Substrate: 5-(Chloromethyl)oxazole[1][4]

  • Reagent: Triethyl phosphite (

    
    ) (Neat or in Toluene)
    

Step-by-Step Methodology:

  • Setup: Place 5-(chloromethyl)oxazole (1.0 equiv) in a pressure vial or round-bottom flask.

  • Reagent: Add triethyl phosphite (1.2 equiv).

  • Thermal Activation: Heat to 120–140°C.

    • Mechanism:[3][5][6][7][8][9] The lone pair on Phosphorus attacks the

      
      . The chloride ion then displaces an ethyl group, releasing ethyl chloride (gas).
      
  • Gas Evolution: Ensure the system is vented (or use a reflux condenser) to allow EtCl to escape, driving the equilibrium forward.

  • Purification: Vacuum distillation to remove excess phosphite is usually sufficient.

Part 4: Stability & Handling ("The Gotchas")

Storage Instability

Chloromethyl oxazoles are lachrymators and skin irritants. They are prone to:

  • Hydrolysis: Moisture converts

    
     to 
    
    
    
    (hydroxymethyl), which is significantly less reactive for substitution.
  • Auto-quaternization: In concentrated solutions, the oxazole Nitrogen of one molecule can attack the chloromethyl group of another, forming insoluble oligomeric salts.

Recommendation: Store as a solid (if applicable) or concentrated solution in non-nucleophilic solvent (DCM) at -20°C under Argon.

Ring Cleavage Indicators

If your reaction turns dark brown/black and LCMS shows a mass corresponding to "Starting Material +


", you have likely triggered acid-catalyzed ring opening.
  • Correction: Switch to a non-nucleophilic base (DIPEA or

    
    ) and ensure anhydrous conditions.
    

Part 5: References

  • Hassner, A., & Fischer, B. (1993). New Chemistry of Oxazoles. Heterocycles, 35(2), 1441-1465.[8] Link

  • BenchChem Technical Support. (2025). 5-(Chloromethyl)oxazole: Properties and Reactivity Profile. BenchChem Technical Guides. Link

  • Smolecule. (2024). Synthesis and Nucleophilic Substitution of 5-(chloromethyl)-1,3-oxazole. Smolecule Chemical Database. Link

  • Golubev, A. S., et al. (2025). A Highly Regioselective Preparation of 4-Chloromethyl-5-methyl-2-aryl-1,3-oxazoles. ResearchGate/Journal of Heterocyclic Chemistry. Link

  • Bhatt, A. (2020).[1][9][10][11] Michaelis–Arbuzov reaction: Mechanism and Application in Heterocyclic Synthesis. Wikipedia/Organic Chemistry Portal. Link

Sources

An In-depth Technical Guide to the UV-Vis Absorption Properties of 2-(Chloromethyl)-5-(2,5-dimethoxyphenyl)oxazole

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the principles and methodologies for determining the UV-Vis absorption maxima of 2-(Chloromethyl)-5-(2,5-dimethoxyphenyl)oxazole. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of its spectroscopic behavior, offers a detailed experimental protocol, and discusses the structural and environmental factors influencing its light-absorbing properties.

Introduction to 2-(Chloromethyl)-5-(2,5-dimethoxyphenyl)oxazole

Substituted oxazole derivatives are a significant class of heterocyclic compounds, widely recognized in medicinal chemistry and materials science for their diverse biological activities and unique photophysical properties.[1][2] The title compound, 2-(Chloromethyl)-5-(2,5-dimethoxyphenyl)oxazole, integrates several key structural features: a central oxazole core, a reactive chloromethyl group at the 2-position, and an electron-rich 2,5-dimethoxyphenyl substituent at the 5-position.

The oxazole ring itself is a conjugated aromatic system, which is expected to exhibit characteristic UV-Vis absorption.[3] The 2,5-dimethoxyphenyl group, with its electron-donating methoxy groups, is anticipated to extend the π-conjugation of the chromophore, likely resulting in a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to an unsubstituted oxazole. Furthermore, the chloromethyl group at the 2-position provides a reactive handle for further synthetic modifications, making this compound a valuable intermediate for creating novel functional molecules.[4] Understanding the UV-Vis absorption profile of this molecule is the first step in harnessing its potential for applications such as fluorescent probes, photosensitizers, or as a building block in larger conjugated systems.

Theoretical Framework: Electronic Transitions and Influencing Factors

The UV-Vis absorption spectrum of an organic molecule is dictated by the electronic transitions between different molecular orbitals. For conjugated aromatic systems like 2-(Chloromethyl)-5-(2,5-dimethoxyphenyl)oxazole, the most relevant transitions are π → π* transitions. These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The energy required for this transition, and thus the wavelength of maximum absorption (λmax), is highly dependent on the extent of conjugation and the presence of various functional groups.

The electronic properties of the substituents on the oxazole ring play a crucial role in modulating the absorption spectrum. The 2,5-dimethoxyphenyl group is expected to be the dominant factor influencing the λmax of the title compound. The lone pairs of electrons on the oxygen atoms of the methoxy groups can participate in resonance with the aromatic ring, increasing the electron density and extending the conjugated system. This extended conjugation lowers the energy gap between the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital), resulting in absorption at longer wavelengths.

G cluster_0 Key Structural Features Influencing UV-Vis Absorption Oxazole Oxazole Core (Primary Chromophore) Dimethoxy 2,5-Dimethoxyphenyl Group (Extended Conjugation, Electron-Donating) Dimethoxy->Oxazole Extends π-system (Bathochromic Shift) Chloromethyl 2-(Chloromethyl) Group (Reactive Site, Minor Electronic Influence) Chloromethyl->Oxazole Inductive Effects

Caption: Logical relationship of structural components influencing the UV-Vis spectrum.

Solvent polarity is another critical factor that can significantly alter the absorption spectrum, a phenomenon known as solvatochromism.[5] Polar solvents can stabilize the ground and excited states of a molecule to different extents. For π → π* transitions, the excited state is generally more polar than the ground state. Therefore, an increase in solvent polarity will stabilize the excited state more than the ground state, leading to a smaller energy gap and a bathochromic shift (red shift) in the absorption maximum.[5] Conversely, for n → π* transitions, an increase in solvent polarity often leads to a hypsochromic shift (blue shift).[6] Given the nature of the chromophore in 2-(Chloromethyl)-5-(2,5-dimethoxyphenyl)oxazole, a positive solvatochromic effect (bathochromic shift with increasing solvent polarity) is anticipated for its primary π → π* transition.

Experimental Protocol for Determining UV-Vis Absorption Maxima

The following protocol outlines a robust methodology for accurately determining the UV-Vis absorption spectrum and molar absorptivity of 2-(Chloromethyl)-5-(2,5-dimethoxyphenyl)oxazole.[1]

3.1. Materials and Instrumentation

  • Compound: 2-(Chloromethyl)-5-(2,5-dimethoxyphenyl)oxazole

  • Solvents: Spectroscopic grade solvents of varying polarities (e.g., hexane, dichloromethane, acetonitrile, methanol)

  • Instrumentation: Dual-beam UV-Vis spectrophotometer

  • Labware: Quartz cuvettes (1 cm path length), calibrated volumetric flasks, and micropipettes

3.2. Step-by-Step Procedure

  • Stock Solution Preparation:

    • Accurately weigh a small amount of the compound (e.g., 1-2 mg).

    • Dissolve the compound in a known volume (e.g., 10.00 mL) of the chosen spectroscopic grade solvent in a volumetric flask to prepare a stock solution of known concentration (typically around 1 mM).

  • Serial Dilutions:

    • Perform a series of dilutions from the stock solution to prepare working solutions with concentrations in the micromolar range (e.g., 1, 2, 5, 10 µM). This is crucial for ensuring that the absorbance values fall within the linear range of the spectrophotometer (typically 0.1 - 1.0).

  • Spectrophotometer Setup:

    • Power on the spectrophotometer and allow the lamp to warm up for at least 30 minutes to ensure a stable output.

    • Set the scanning wavelength range, for instance, from 200 to 500 nm, to cover the expected absorption region for oxazole derivatives.[3]

  • Baseline Correction:

    • Fill a clean quartz cuvette with the pure solvent that was used to prepare the sample solutions.

    • Place the cuvette in the reference beam path of the spectrophotometer and record a baseline. This corrects for any absorption from the solvent and the cuvette itself.

  • Sample Measurement:

    • Rinse a second quartz cuvette with a small amount of the most dilute sample solution before filling it.

    • Place the sample cuvette in the sample beam path.

    • Record the absorption spectrum. The wavelength at which the highest absorbance is observed is the λmax.

    • Repeat the measurement for each of the diluted solutions.

  • Data Analysis:

    • Confirm the λmax from the spectra of the different concentrations.

    • To determine the molar absorptivity (ε), plot a graph of absorbance at λmax versus concentration.

    • According to the Beer-Lambert law (A = εcl), the slope of the resulting straight line will be the molar absorptivity (where 'c' is the concentration and 'l' is the path length, typically 1 cm).

G start Start prep_stock Prepare Stock Solution (e.g., 1 mM in Spectroscopic Grade Solvent) start->prep_stock serial_dilute Perform Serial Dilutions (1-10 µM Range) prep_stock->serial_dilute setup_spec Setup Spectrophotometer (Warm-up, Set Wavelength Range) serial_dilute->setup_spec baseline Record Baseline (Pure Solvent in Reference Beam) setup_spec->baseline measure_sample Measure Sample Absorption Spectra (Diluted Solutions) baseline->measure_sample analyze_data Analyze Data (Determine λmax and Molar Absorptivity) measure_sample->analyze_data end_process End analyze_data->end_process

Caption: Experimental workflow for UV-Vis absorption analysis.

Data Presentation and Interpretation

SolventPolarity Indexλmax (nm) (Hypothetical)Molar Absorptivity (ε) (M⁻¹cm⁻¹) (Hypothetical)
Hexane0.131015,000
Dichloromethane3.131818,500
Acetonitrile5.832220,000
Methanol5.132521,000

The expected trend is a bathochromic shift in λmax with increasing solvent polarity, consistent with a π → π* transition where the excited state is more polar than the ground state. The molar absorptivity is also likely to increase with solvent polarity. For comparison, a simple oxazole derivative without the extensive conjugation of the 2,5-dimethoxyphenyl group has been reported to have a λmax at 275 nm.[3] The hypothetical longer wavelength absorption for the title compound is a direct consequence of the extended π-system. Other substituted oxazole dyes have shown absorption maxima in a broad range of 355-495 nm, indicating the strong influence of substituents.[7]

Potential Applications

The structural features of 2-(Chloromethyl)-5-(2,5-dimethoxyphenyl)oxazole suggest several potential applications. Its predicted UV-Vis absorption in the UVA range (315-400 nm) makes it a candidate for use as a UV absorber or a photosensitizer. The reactive chloromethyl group allows for its facile incorporation into larger molecular architectures, such as polymers or biomolecules, to impart specific photophysical properties. Furthermore, many oxazole derivatives are known to be fluorescent, and the title compound could serve as a core scaffold for the development of novel fluorescent probes for bioimaging or chemical sensing.[1]

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the UV-Vis absorption maxima of 2-(Chloromethyl)-5-(2,5-dimethoxyphenyl)oxazole. While specific experimental data is not yet published, the theoretical principles and detailed experimental protocol outlined herein equip researchers with the necessary tools to perform a thorough photophysical characterization of this and related compounds. The interplay between the conjugated oxazole core, the electron-donating 2,5-dimethoxyphenyl group, and the surrounding solvent environment dictates its absorption properties, which are foundational for its future development and application in science and technology.

References

  • Synthesis and Antioxidant Activity Screening of Thiazole and Oxazole Deriv
  • Solvent Effects on the Electronic Spectra of Some Heterocyclic Azo Dyes. Korea Science.
  • An In-depth Technical Guide to the Photophysical Properties of Substituted Oxazole Deriv
  • Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. International Journal of Pharmaceutical Sciences Review and Research.
  • Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. International Journal of Pharmaceutical Sciences Review and Research.
  • Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo. Physical Chemistry Research.
  • Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes.
  • Solvent Effects on the UV-visible Absorption Spectra of some New Thienylazo-thiazole and Thienylazo-thiophene Dyes.
  • Solvent Effects on the UV-visible Absorption Spectra. Virtual Labs.
  • Effect of Solvent. Chemistry LibreTexts.
  • Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. Europe PMC.

Sources

Methodological & Application

Procedure for alkylation reactions using 2-(Chloromethyl)-5-(2,5-dimethoxyphenyl)oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Procedure for Alkylation Reactions Using 2-(Chloromethyl)-5-(2,5-dimethoxyphenyl)oxazole

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Role of Oxazole Scaffolds in Medicinal Chemistry

The oxazole ring is a privileged scaffold in modern drug discovery, appearing in a wide array of biologically active compounds. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a desirable component in the design of novel therapeutics. The specific reagent, 2-(Chloromethyl)-5-(2,5-dimethoxyphenyl)oxazole, serves as a versatile electrophilic building block. The chloromethyl group at the 2-position is activated for nucleophilic substitution, providing a direct handle for introducing the oxazole moiety onto various nucleophilic substrates. The 2,5-dimethoxyphenyl substituent offers steric and electronic modulation and can be a key pharmacophoric element for interaction with biological targets.

This document provides a detailed guide to the principles and a representative protocol for the alkylation of nucleophiles using 2-(Chloromethyl)-5-(2,5-dimethoxyphenyl)oxazole. The insights herein are grounded in established principles of organic synthesis and are designed to be adaptable for various research applications.

Core Mechanism: Nucleophilic Substitution

The primary reaction pathway for the alkylation of nucleophiles with 2-(Chloromethyl)-5-(2,5-dimethoxyphenyl)oxazole is a bimolecular nucleophilic substitution (S(_N)2) reaction. In this mechanism, a nucleophile (Nu:⁻) attacks the electrophilic carbon of the chloromethyl group, displacing the chloride leaving group in a single, concerted step.

Key Mechanistic Considerations:

  • Electrophilicity: The carbon of the -CH₂Cl group is rendered electrophilic by the electron-withdrawing effect of the adjacent chlorine atom and the oxazole ring.

  • Nucleophile Strength: The rate of reaction is highly dependent on the nucleophilicity of the attacking species. Common nucleophiles include phenoxides, alkoxides, amines, thiols, and carbanions. Stronger nucleophiles will generally lead to faster reaction rates.

  • Solvent Choice: Polar aprotic solvents such as Dimethylformamide (DMF), Acetonitrile (MeCN), or Tetrahydrofuran (THF) are typically preferred for S(_N)2 reactions. These solvents can solvate the cation of the base used but do not strongly solvate the nucleophile, leaving it more reactive.

  • Base Selection: A non-nucleophilic base is often required to deprotonate the nucleophile (e.g., a phenol or thiol) to generate the more reactive anionic form. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH). The choice of base can significantly impact reaction efficiency, with cesium carbonate often accelerating S(_N)2 reactions through the "cesium effect".

SN2_Mechanism General S(_N)2 Alkylation Mechanism cluster_reactants Reactants cluster_ts Transition State cluster_products Products Reagent 2-(Chloromethyl)-5-(2,5-dimethoxyphenyl)oxazole TS [Nu---CH₂(Ox)---Cl]⁻ Reagent->TS Nucleophile Nucleophile (Nu-H) Base Base (B:) Base->Nucleophile Deprotonation Product Alkylated Product (Nu-CH₂-Ox) TS->Product Bond Formation Salt Chloride Salt (Cl⁻) TS->Salt Leaving Group Departure ProtonatedBase Protonated Base (B-H⁺)

Caption: S(_{N})2 mechanism for alkylation.

Experimental Protocol: General Procedure for Alkylation

This protocol provides a representative method for the alkylation of a generic phenolic nucleophile. It should be adapted based on the specific reactivity and solubility of the chosen substrate.

Materials and Equipment:

  • 2-(Chloromethyl)-5-(2,5-dimethoxyphenyl)oxazole (Electrophile)

  • Phenolic Substrate (Nucleophile)

  • Potassium Carbonate (K₂CO₃), anhydrous (Base)

  • Dimethylformamide (DMF), anhydrous (Solvent)

  • Ethyl Acetate (EtOAc) and Hexanes for chromatography

  • Saturated aqueous sodium chloride (Brine)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Round-bottom flask, magnetic stirrer, condenser, heating mantle

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup:

    • To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the phenolic substrate (1.0 eq).

    • Add anhydrous potassium carbonate (1.5 - 2.0 eq).

    • Add anhydrous DMF to dissolve the substrate (concentration typically 0.1-0.5 M).

    • Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the phenoxide.

  • Addition of Electrophile:

    • Dissolve 2-(Chloromethyl)-5-(2,5-dimethoxyphenyl)oxazole (1.0 - 1.2 eq) in a minimal amount of anhydrous DMF.

    • Add the solution of the electrophile dropwise to the stirring reaction mixture.

  • Reaction Monitoring:

    • Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C). The optimal temperature should be determined empirically.

    • Monitor the progress of the reaction by TLC. A typical mobile phase would be a mixture of ethyl acetate and hexanes. The product spot should be less polar than the starting phenolic substrate.

  • Work-up Procedure:

    • Once the reaction is complete (as judged by TLC, typically 4-16 hours), cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash with water, followed by brine, to remove residual DMF and salts.

    • Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final alkylated product.

  • Characterization:

    • Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Presentation: Representative Reaction Parameters

The following table summarizes expected reaction conditions and outcomes for the alkylation of various nucleophile classes with 2-(Chloromethyl)-5-(2,5-dimethoxyphenyl)oxazole. These are illustrative and may require optimization.

Nucleophile ClassExample SubstrateBaseSolventTemp (°C)Typical Time (h)Expected Yield (%)
Phenol 4-MethoxyphenolK₂CO₃DMF706-1285-95%
Amine BenzylamineK₂CO₃ / Et₃NMeCN608-1670-85%
Thiol ThiophenolCs₂CO₃THF502-690-98%

Experimental Workflow Visualization

The following diagram illustrates the overall workflow from reaction setup to the final, purified product.

Alkylation_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up cluster_purification 4. Purification & Analysis A Combine Nucleophile, Base, and Solvent B Add Electrophile Solution A->B C Heat and Stir B->C D Monitor by TLC C->D E Quench with Water D->E F Extract with Organic Solvent E->F G Wash and Dry F->G H Concentrate G->H I Column Chromatography H->I J Characterize (NMR, MS) I->J

Caption: Experimental workflow for alkylation.

Trustworthiness & Self-Validation

Reaction Monitoring: The progress of the reaction should always be monitored by a reliable technique such as TLC or LC-MS. This provides real-time data on the consumption of starting materials and the formation of the product, allowing for an informed decision on when to terminate the reaction. A common pitfall is premature or overly prolonged reaction times, which can lead to incomplete conversion or byproduct formation, respectively.

Purification and Characterization: The identity and purity of the final compound must be rigorously confirmed. ¹H NMR spectroscopy should show the disappearance of the acidic proton from the nucleophile (e.g., -OH, -NH, -SH) and the appearance of a new singlet corresponding to the newly formed -CH₂- bridge, typically in the range of 4.5-5.5 ppm. Mass spectrometry will confirm the molecular weight of the desired product.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. [Link]

  • Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. [Link]

  • Gallardo-Donaire, J., & Trapp, O. (2015). The cesium effect: a prominent example of cation-assisted C-C and C-X bond formations. Chemistry – A European Journal, 21(48), 17214-17227. [Link]

Application Note: 2-(Chloromethyl)-5-(2,5-dimethoxyphenyl)oxazole as a Versatile Fluorescent Labeling Reagent

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Need for Precision in Fluorescent Labeling

Fluorescent labeling is a foundational technique in modern life sciences, enabling researchers to visualize, track, and quantify biomolecules with high sensitivity.[1][2][] The covalent attachment of a fluorophore to a target molecule, such as a protein or peptide, provides a luminous beacon to study molecular interactions, localization, and conformational changes in real-time.[1][4] Among the diverse classes of available fluorophores, substituted oxazole derivatives have garnered significant attention for their robust photophysical properties.[5][6][7] These heterocyclic compounds often exhibit high fluorescence quantum yields, tunable emission spectra, and a sensitivity to their local environment, making them powerful tools for developing advanced biological probes.[5][8]

This guide details the use of 2-(Chloromethyl)-5-(2,5-dimethoxyphenyl)oxazole , a specialized oxazole derivative designed for the efficient and stable labeling of biomolecules. This reagent features a reactive chloromethyl group, which acts as a stable yet effective electrophile, analogous to a benzylic halide. This functional group readily and specifically reacts with nucleophilic residues on biomolecules, such as the primary amines of lysine side chains and the thiols of cysteine residues, to form stable covalent bonds.[9] The result is a permanently tagged biomolecule, ready for a wide array of downstream applications in cell biology, biochemistry, and drug development.

Core Principles and Reagent Characteristics

Photophysical Properties

The fluorescence of 2-(Chloromethyl)-5-(2,5-dimethoxyphenyl)oxazole is rooted in its molecular architecture, which facilitates a Donor-π-Acceptor (D-π-A) system.[5] Upon absorption of a photon, an Intramolecular Charge Transfer (ICT) occurs, where electron density shifts from the electron-donating dimethoxyphenyl group to the electron-accepting oxazole moiety through the π-conjugated system.[5][10] This ICT state is highly sensitive to the polarity of the surrounding environment, which can be a valuable feature for probing protein conformational changes.

The key photophysical parameters for this class of oxazole dyes are summarized below.

PropertyTypical ValueSignificance in Application
Excitation Maximum (λ_ex) ~350 - 400 nmDictates the required light source (e.g., UV or violet laser) for excitation.
Emission Maximum (λ_em) ~400 - 465 nmDetermines the optimal filter set for detection; typically emits in the blue-to-cyan region.[6]
Stokes Shift > 50 nmA large Stokes shift is desirable as it minimizes self-absorption and spectral overlap, leading to a clearer signal.[4][6]
Molar Absorptivity (ε) HighA high value indicates efficient light absorption, contributing to the overall brightness of the labeled conjugate.[5]
Quantum Yield (Φ_F) HighRepresents the efficiency of converting absorbed photons into emitted fluorescence; a higher value means a brighter signal.[5]
Environmental Sensitivity Moderate to HighThe emission spectrum may shift (solvatochromism) based on the polarity of the fluorophore's microenvironment, which can be used to report on binding events or folding changes.[5][10]
The Chemistry of Covalent Labeling

The utility of 2-(Chloromethyl)-5-(2,5-dimethoxyphenyl)oxazole as a labeling reagent stems from its 2-(chloromethyl) group. This group is an effective alkylating agent that undergoes a nucleophilic substitution reaction (S_N2) with primary amines and thiols, two of the most common nucleophilic functional groups found in proteins and peptides.[9]

  • Amine Reactivity: The ε-amino groups of lysine residues and the N-terminal α-amino group of proteins are primary targets. The reaction requires a slightly basic pH to ensure the amine is deprotonated and thus nucleophilic.[11]

  • Thiol Reactivity: The sulfhydryl group of cysteine is a potent nucleophile and reacts readily with the chloromethyl group. This reaction is often faster and can proceed at a more neutral pH compared to amine labeling.

The resulting covalent bond is a stable secondary amine or thioether linkage, ensuring the fluorophore remains permanently attached to the target biomolecule throughout subsequent experimental manipulations and analysis.

G cluster_amine Amine Labeling (e.g., Lysine) cluster_thiol Thiol Labeling (e.g., Cysteine) Reagent_A Oxazole-CH₂-Cl Product_A Protein-NH-CH₂-Oxazole Reagent_A->Product_A Sɴ2 Reaction Protein_NH2 Protein-NH₂ Protein_NH2->Product_A HCl_A H⁺ + Cl⁻ Reagent_T Oxazole-CH₂-Cl Product_T Protein-S-CH₂-Oxazole Reagent_T->Product_T Sɴ2 Reaction Protein_SH Protein-SH Protein_SH->Product_T HCl_T H⁺ + Cl⁻

Figure 1. Reaction mechanism for the covalent labeling of protein amine and thiol groups with 2-(Chloromethyl)-5-(2,5-dimethoxyphenyl)oxazole.

Detailed Application Protocols

Protocol 1: Fluorescent Labeling of Proteins

This protocol provides a comprehensive methodology for labeling proteins containing accessible primary amines (lysine residues) or free thiols (cysteine residues).

3.1. Materials Required

  • 2-(Chloromethyl)-5-(2,5-dimethoxyphenyl)oxazole

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Protein of interest (≥90% purity, dissolved in a suitable buffer)

  • Labeling Buffer: 50-100 mM sodium bicarbonate or sodium borate, pH 8.0-8.5. (Note: Avoid buffers containing primary amines, such as Tris).

  • Quenching Solution (Optional): 1 M Tris-HCl or Glycine, pH ~8.0.

  • Purification: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) or appropriate ion-exchange (IEX) column.[1][12][13]

  • Storage Buffer: Phosphate-buffered saline (PBS) or other buffer suitable for the target protein.

  • UV-Vis Spectrophotometer

3.2. Experimental Procedure

  • Prepare Protein Solution:

    • Dissolve or dialyze the protein of interest into the Labeling Buffer at a concentration of 1-10 mg/mL.

    • Causality: A slightly basic pH (8.0-8.5) is critical to deprotonate the ε-amino groups of lysine, making them sufficiently nucleophilic to attack the chloromethyl group of the dye.[11]

  • Prepare Dye Stock Solution:

    • Immediately before use, dissolve 2-(Chloromethyl)-5-(2,5-dimethoxyphenyl)oxazole in anhydrous DMF or DMSO to create a 10 mg/mL stock solution.

    • Causality: The chloromethyl group is susceptible to hydrolysis in aqueous solutions. Preparing the stock solution in an anhydrous organic solvent and adding it to the reaction immediately before use maximizes its reactivity.

  • Perform the Labeling Reaction:

    • Calculate the required volume of the dye stock solution. A 10- to 20-fold molar excess of dye over protein is a good starting point. The optimal ratio may need to be determined empirically.

    • While gently stirring or vortexing the protein solution, add the calculated amount of dye stock solution dropwise.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

    • Causality: A molar excess of the dye drives the reaction towards completion. Protecting the reaction from light is crucial to prevent photobleaching of the fluorophore.

  • Stop the Reaction (Optional but Recommended):

    • To quench any unreacted dye, add the Quenching Solution to a final concentration of 50-100 mM.

    • Incubate for an additional 30 minutes at room temperature.

    • Causality: Quenching the reaction with a small amine-containing molecule like Tris or glycine ensures that all reactive dye molecules are consumed, preventing non-specific labeling during purification and storage.[11]

  • Purify the Labeled Protein:

    • The most critical step is to separate the fluorescently labeled protein from unreacted free dye. Failure to do so will result in high background fluorescence and inaccurate quantification.[1]

    • Method A: Size-Exclusion Chromatography (SEC):

      • Equilibrate a G-25 SEC column with your desired Storage Buffer (e.g., PBS).

      • Apply the reaction mixture to the top of the column.

      • Elute with the Storage Buffer. The labeled protein, being larger, will elute first in the void volume, while the smaller, unreacted dye molecules will be retained and elute later.[1][13]

      • Collect fractions and identify those containing the protein by monitoring absorbance at 280 nm and fluorescence.

    • Method B: Ion-Exchange Chromatography (IEX):

      • Labeling can alter the net charge of the protein, allowing for separation of labeled, unlabeled, and multi-labeled species via IEX.[12][14] This method is more complex but offers higher resolution.

Figure 2. A comprehensive experimental workflow for labeling, purifying, and characterizing proteins using 2-(Chloromethyl)-5-(2,5-dimethoxyphenyl)oxazole.

Characterization and Validation

A protocol is only trustworthy if its output can be validated. After purification, it is essential to characterize the conjugate.

Determining the Degree of Labeling (DOL)

The DOL represents the average number of dye molecules conjugated to each protein molecule. It can be calculated from the absorbance spectra of the purified conjugate.

  • Measure the absorbance of the purified labeled protein solution at 280 nm (A₂₈₀) and at the absorbance maximum of the oxazole dye (A_max).

  • Calculate the protein concentration using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.

    • Correction Factor (CF) = A₂₈₀ of free dye / A_max of free dye

    • Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_prot

      • where ε_prot is the molar extinction coefficient of the protein at 280 nm.

  • Calculate the DOL:

    • DOL = A_max / (ε_dye × Protein Concentration)

      • where ε_dye is the molar extinction coefficient of the dye at its λ_max.

A DOL between 1.0 and 3.0 is often ideal for most applications, providing a strong signal without significantly altering protein function.

Confirming Biological Activity

It is critical to verify that the labeling process has not compromised the biological function of the protein. Always perform a relevant functional assay (e.g., enzyme activity assay, binding assay) on the labeled protein and compare its activity to an unlabeled control.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low DOL / No Labeling - Inactive (hydrolyzed) dye.- Incorrect buffer pH (too acidic).- Presence of amine-containing reagents in buffer (e.g., Tris).- Inaccessible labeling sites on the protein.- Prepare fresh dye stock solution immediately before use.- Ensure Labeling Buffer pH is 8.0-8.5.- Use a non-interfering buffer like bicarbonate or borate.- Consider denaturing/refolding or using a different labeling chemistry.
Protein Precipitation - High concentration of organic solvent from dye stock.- Protein is unstable at the labeling pH.- Add the dye stock solution slowly while vortexing.- Do not exceed 10% (v/v) organic solvent in the final reaction mixture.- Perform labeling at a lower temperature (4°C) for a longer duration.
High Background Signal - Incomplete removal of free dye.- Repeat the purification step (SEC or dialysis).- Ensure the SEC column has sufficient bed volume to separate protein from free dye.

Conclusion and Future Applications

2-(Chloromethyl)-5-(2,5-dimethoxyphenyl)oxazole is a highly effective reagent for the covalent labeling of proteins, peptides, and other biomolecules. Its stable reactivity profile, combined with the favorable photophysical properties of the oxazole core, makes it a valuable tool for a multitude of research applications. Properly labeled conjugates can be used in:

  • Fluorescence Microscopy: To visualize the subcellular localization of proteins.[5]

  • Flow Cytometry: To identify and sort cells based on the presence of a labeled surface protein.

  • Fluorescence Resonance Energy Transfer (FRET): To study protein-protein interactions or conformational changes.[1][4]

  • In Vitro Binding Assays: To quantify molecular interactions with high sensitivity.

By following the detailed protocols and validation steps outlined in this guide, researchers can confidently generate high-quality fluorescently labeled biomolecules to advance their scientific investigations.

References

  • Benchchem. (2025).
  • Benchchem. (2025). The Rise of Oxazole-Based Fluorophores: A Technical Guide to Their Photophysical Properties.
  • ResearchGate. (2013). Oxazoles Dyes With Potential For Bioprobes: A Two-Photon Absorption Study.
  • PMC, NIH.
  • PubMed. (2025).
  • PubMed. Peptide chloromethyl ketones as labeling reagents.
  • ACS Publications. (2009).
  • Benchchem. (2025). Application Notes and Protocols for Labeling Biomolecules with 2-(Aminomethyl)
  • Biology LibreTexts. (2021). 15.
  • bioRxiv. (2025).
  • Frontiers. (2018).
  • RSC Publishing. Synthesis, photophysical and biological properties of a new oxazolone fluorescent probe for bioimaging: an experimental and theoretical study.
  • Bioclone.
  • Creative Biolabs.
  • NIH Public Access. Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles.
  • PMC, NIH.
  • Thermo Fisher Scientific. Different Ways to Add Fluorescent Labels.
  • Biotechnology Research and Innovation Journal.
  • ResearchGate. (2015). Influence of the oxazole ring connection on the fluorescence of oxazoyl-triphenylamine biphotonic DNA probes.
  • Liberty University. Analysis of An Amino Acid Labeled Fluorescent Dye.
  • Aapptec Peptides. Fluorescent Labeling Reagents.
  • IOCB Prague. (2025). New fluorescent labeling method offers high precision and exceptional stability in living cells.
  • Wiley Online Library. (2020). Fluorescent Amino Acid Initiated de novo Cyclic Peptides for the Label‐Free Assessment of Cell Permeability.
  • ChemScene. 2-(Chloromethyl)-5-(4-chlorophenyl)oxazole.
  • International Journal of Pharmaceutical Sciences Review and Research. (2014).
  • ResearchGate. 2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds.
  • PMC, NIH. Cell-imaging studies of highly substituted oxazole derivatives as organelle targeting fluorophores (OTFPs).
  • BOC Sciences. (2025). Fluorescent Probes for Amino Acid Detection in Biological Research.
  • Biomed J Sci & Tech Res. (2022). One Pot Synthesis of Uguenenazole, a 2,5-Diaryl-1,3-Oxazole Isolated from the Roots of Vepris ugenensis (Rutaceae).
  • PMC, NIH.
  • MDPI. (2023). Fluorescent-Dye-Labeled Amino Acids for Real-Time Imaging in Arabidopsis thaliana.
  • International Journal of Chemical and Physical Sciences. Synthesis and Characterization of Novel Oxazole derivatives of Disubstituted N-arylmaleimides.
  • Biomol Blog. (2018). Classic Fluorescent Labeling Dyes.
  • Semantic Scholar. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
  • PMC, NIH. Rapid labelling of amino neurotransmitters with a fluorescent thiol in the presence of o-phthalaldehyde.
  • Drug Target Review. (2026). New fluorescent technology tracks drug responses in cells.
  • Analyst (RSC Publishing). Fluorescent sensors for selective detection of thiols: expanding the intramolecular displacement based mechanism to new chromophores.
  • Vector Laboratories.
  • MDPI. (2023). Fluorescence Modulation by Amines: Mechanistic Insights into Twisted Intramolecular Charge Transfer (TICT) and Beyond.
  • MedChemExpress.
  • PMC, NIH. Thiol Reactive Probes and Chemosensors.

Sources

Application Note & Protocol: A Guide to the Nucleophilic Coupling of 2-(Chloromethyl)-5-(2,5-dimethoxyphenyl)oxazole with Amines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 2-(Aminomethyl)-5-aryloxazoles

The 5-aryloxazole motif is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. The ability to introduce functionalized side chains, particularly at the 2-position, is crucial for developing new chemical entities and exploring structure-activity relationships (SAR). The 2-(chloromethyl) group on the oxazole ring serves as a highly effective electrophilic handle, analogous to a benzylic halide, enabling the construction of 2-(aminomethyl) derivatives through nucleophilic substitution.[1][2] These derivatives are of significant interest in drug discovery programs targeting a range of therapeutic areas.[3]

This technical guide provides a comprehensive overview of the reaction conditions for the coupling of 2-(chloromethyl)-5-(2,5-dimethoxyphenyl)oxazole with various primary and secondary amines. We will delve into the underlying mechanistic principles, provide a detailed experimental protocol, and offer insights into optimizing this crucial synthetic transformation.

Mechanistic Rationale: An SN2 Pathway

The coupling reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism.[2] The amine, acting as the nucleophile, performs a backside attack on the electrophilic methylene carbon, displacing the chloride leaving group in a single, concerted step.

Key Mechanistic Features:
  • Electrophile Activation: The chloromethyl group at the C2 position of the oxazole is activated towards nucleophilic attack. Its reactivity is comparable to that of a benzylic chloride due to the electron-withdrawing nature and π-system of the heterocyclic ring.[1]

  • Nucleophilic Attack: The lone pair of electrons on the amine nitrogen attacks the carbon atom bearing the chlorine.

  • Transition State: A five-coordinate transition state is formed where the N-C bond is partially formed and the C-Cl bond is partially broken.

  • Leaving Group Departure: The chloride ion is expelled, and the new C-N bond is fully formed.

  • Proton Transfer: The resulting ammonium salt is deprotonated by a base present in the reaction mixture to yield the neutral amine product and a salt byproduct.

Figure 1: SN2 reaction mechanism for amine coupling.

Critical Reaction Parameters

The success and efficiency of the coupling reaction are governed by several interconnected parameters. Understanding their interplay is key to achieving high yields and purity.

Choice of Solvent

The solvent plays a pivotal role in an SN2 reaction by solvating both the reactants and the transition state.

  • Recommended (Polar Aprotic): Solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (MeCN) are highly recommended. These solvents are polar enough to dissolve the reactants but do not have acidic protons. They solvate the cation of the base but leave the nucleophile relatively "bare" and highly reactive.[4][5] This significantly accelerates the rate of SN2 reactions.[5]

  • To Avoid (Polar Protic): Solvents such as methanol, ethanol, and water should generally be avoided. Their acidic protons can form strong hydrogen bonds with the amine nucleophile, creating a solvent cage that stabilizes it and increases the energy required for it to attack the electrophile, thus slowing the reaction rate.[4][6]

The Role of the Base

A base is essential to neutralize the hydrochloric acid (HCl) that is cogenerated as the reaction proceeds. Without a base, the amine nucleophile would be protonated, forming an unreactive ammonium salt and halting the reaction.

  • Ideal Bases: Inorganic carbonate bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are excellent choices. They are sufficiently basic to scavenge the acid but are non-nucleophilic, meaning they will not compete with the amine in attacking the chloromethyl substrate. Tertiary amines like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are also commonly used for the same reasons.[7]

  • Stoichiometry: At least one equivalent of base is required per equivalent of amine. Often, a slight excess (1.5-2.0 equivalents) is used to ensure the complete neutralization of the acid as it forms.

Reaction Temperature

The reaction is typically performed at elevated temperatures to ensure a reasonable reaction rate. A starting point of 60-80 °C is common. For less reactive amines or to accelerate sluggish reactions, temperatures can be increased to 100 °C or higher, solvent permitting. Reaction progress should always be monitored (e.g., by TLC or LC-MS) to determine the optimal time and temperature and to avoid potential decomposition.

Summary of Recommended Reaction Conditions

The following table summarizes generalized conditions for the coupling of 2-(chloromethyl)-5-(2,5-dimethoxyphenyl)oxazole with various classes of amines, based on established protocols for analogous 2-(halomethyl)oxazoles.[1]

EntryAmine NucleophileBase (eq.)Recommended SolventTemp (°C)Typical Time (h)Expected Yield
1Primary AliphaticK₂CO₃ (2.0)DMF or Acetonitrile70-804-12Good-Excellent
2Secondary AliphaticK₂CO₃ (2.0)DMF or Acetonitrile70-804-12Excellent
3Aniline (less basic)Cs₂CO₃ (2.0)DMF or DMSO90-11012-24Moderate-Good
4Heterocyclic AminesEt₃N (1.5)AcetonitrileReflux6-18Good-Excellent

Detailed Experimental Protocol: Synthesis of 2-((Morpholino)methyl)-5-(2,5-dimethoxyphenyl)oxazole

This protocol provides a representative, step-by-step procedure for the coupling reaction with morpholine, a common secondary amine.

Materials and Equipment
  • 2-(Chloromethyl)-5-(2,5-dimethoxyphenyl)oxazole (1.0 eq.)

  • Morpholine (1.2 eq.)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq.)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Water (deionized)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask with stir bar

  • Condenser and heating mantle

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Rotary evaporator

  • Silica gel for column chromatography

Reaction Workflow

Figure 2: Experimental workflow for the coupling reaction.

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 2-(chloromethyl)-5-(2,5-dimethoxyphenyl)oxazole (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.).

  • Solvent and Reagent Addition: Add anhydrous DMF (to make a ~0.2 M solution with respect to the starting material). Begin stirring the suspension. Add morpholine (1.2 eq.) to the mixture via syringe.

  • Heating: Attach a condenser to the flask and place it in a pre-heated heating mantle or oil bath set to 80 °C.

  • Reaction Monitoring: Stir the reaction vigorously at 80 °C. Monitor the disappearance of the starting material by TLC (e.g., using a 3:1 Hexanes:EtOAc mobile phase). The product should be a new, more polar spot. The reaction is typically complete within 4-8 hours.

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Pour the reaction mixture into a separatory funnel containing water.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers twice with water and once with brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid should be purified by flash column chromatography on silica gel, typically using a gradient elution of hexanes and ethyl acetate to afford the pure product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Troubleshooting

ProblemPotential CauseSuggested Solution
Low or No Reaction 1. Insufficient temperature. 2. Inactive amine (protonated). 3. Poor quality solvent/reagents.1. Increase temperature to 100 °C. 2. Ensure at least 2 eq. of anhydrous base is used. 3. Use fresh, anhydrous solvent and reagents.
Multiple Products 1. Dialkylation of a primary amine. 2. Side reactions due to excessive heat/time.1. Use a larger excess of the primary amine (3-5 eq.) to favor mono-alkylation. 2. Monitor reaction closely and stop once starting material is consumed.
Difficulty in Purification Residual DMF in the final product.Ensure thorough washing with water and brine during the work-up phase. If necessary, high-vacuum drying can help remove trace DMF.

Conclusion

The coupling of 2-(chloromethyl)-5-(2,5-dimethoxyphenyl)oxazole with amines is a robust and reliable transformation that provides facile access to a diverse range of 2-(aminomethyl)-5-aryloxazoles. The reaction proceeds efficiently via an SN2 mechanism. Success hinges on the rational selection of a polar aprotic solvent, a non-nucleophilic base, and appropriate thermal conditions. The protocol outlined herein serves as a validated starting point for researchers, enabling the synthesis of novel oxazole derivatives for applications in medicinal chemistry and materials science.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]

  • Hegedüs, C., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(19), 18036–18045. Available from: [Link]

  • Kashif, M., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Polycyclic Aromatic Compounds. Available from: [Link]

  • Quora. (2018). What is the effect of solvent on SN2? Retrieved from [Link]

  • Biswas, T. (2022, January 16). Oxazole Synthesis by four Name Reactions. YouTube. Retrieved from [Link]

  • Neha, K., et al. (2021). Synthetic approaches for oxazole derivatives: A review. Synthetic Communications, 51(23), 3457-3486. Available from: [Link]

  • ResearchGate. (n.d.). Analysis of solvent effect on SN2 reactions by different theoretical models. Retrieved from [Link]

  • Boykin, D. W., et al. (2016). Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. Heterocyclic Communications, 12(3-4), 163-168. Available from: [Link]

  • Van der Lubbe, S. C., et al. (2021). How Solvation Influences the SN2 versus E2 Competition. The Journal of Organic Chemistry, 86(17), 11334–11343. Available from: [Link]

  • Chemistry LibreTexts. (2014). 8.2: Factors That Affect SN2 Reactions. Retrieved from [Link]

  • Smorodina, A. A., et al. (n.d.). REACTIONS OF 5-ARYLOXAZOLIDINES AND THEIR DERIVATIVES WITH NUCLEOPHILES. Ural Federal University. Retrieved from [Link]

  • Growing Science. (n.d.). Synthesis of fused heterocycles from 2-aryl-5-(chlorosulfonyl)-1,3-oxazole-4. Retrieved from [Link]

  • Google Patents. (n.d.). US5811555A - Method for substitution of an amino group of a primary amine by a chlorine atom and a synthetic method by application thereof.
  • Vedejs, E., & Luchetta, L. M. (2002). Effects of base, electrophile, and substrate on the selective alkylation of heteroaromatic systems. The Journal of Organic Chemistry, 67(6), 1809-1814. Available from: [Link]

  • Özkal, E., et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega, 8(5), 5035–5048. Available from: [Link]

  • Wang, L., et al. (2020). KOt-Bu-promoted selective ring-opening N-alkylation of 2-oxazolines to access 2-aminoethyl acetates and N-substituted thiazolidinones. Beilstein Journal of Organic Chemistry, 16, 564–572. Available from: [Link]

  • Yamada, K., et al. (2017). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid. Beilstein Journal of Organic Chemistry, 13, 2376–2383. Available from: [Link]

  • Głowacka, I. E., & Wróblewska, A. (2022). Synthesis of 2-Oxazolines from N-Allyl and N-Propargyl Amides. Molecules, 27(22), 7851. Available from: [Link]

  • Hassner, A., & Fischer, B. (1993). NEW CHEMISTRY OF OXAZOLES. Heterocycles, 35(2), 1441. Available from: [Link]

  • Obydennov, D. L., et al. (2019). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers in Chemistry, 7, 72. Available from: [Link]

  • Klopfenstein, S. R., et al. (2005). Discovery and Evaluation of 2-Anilino-5-aryloxazoles as a Novel Class of VEGFR2 Kinase Inhibitors. Journal of Medicinal Chemistry, 48(5), 1609–1620. Available from: [Link]

  • Bera, M., et al. (2023). N-Alkylation of Amines by C1-C10 Aliphatic Alcohols Using A Well-Defined Ru(II)-Catalyst. A Metal-Ligand Cooperative Approach. The Journal of Organic Chemistry, 88(10), 6537–6551. Available from: [Link]

  • Ito, S., et al. (2013). Synthesis of 2-amino- and 2-arylazoazulenes via nucleophilic aromatic substitution of 2-chloroazulenes with amines and arylhydrazines. Organic & Biomolecular Chemistry, 11(48), 8434–8442. Available from: [Link]

  • Miao, H. (2023). The Study of 5-(Chloromethyl)furfural-Derived Nucleophiles. UC Davis. Available from: [Link]

  • Palion-Gazda, J., et al. (2021). The reactions of 2-(chloroseleno)benzoyl chloride with nucleophiles. Molecules, 26(16), 4983. Available from: [Link]

  • Pouresmaeily Seyed, M., et al. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto Transfer Hydrogen Methodology. ChemXpress, 10(2), 125. Available from: [Link]

  • Klopfenstein, S. R., et al. (2005). Discovery and evaluation of 2-anilino-5-aryloxazoles as a novel class of VEGFR2 kinase inhibitors. Journal of Medicinal Chemistry, 48(5), 1609-20. Available from: [Link]

Sources

Application Note: Solvent Selection for Nucleophilic Substitution of 2-(Chloromethyl)-5-(2,5-dimethoxyphenyl)oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note provides a technical framework for optimizing nucleophilic substitution (


) reactions of 2-(Chloromethyl)-5-(2,5-dimethoxyphenyl)oxazole . This substrate features a highly reactive chloromethyl "warhead" attached to a lipophilic, electron-rich heteroaryl scaffold.

While N,N-Dimethylformamide (DMF) is often the default solvent for such transformations due to its ability to accelerate


 kinetics, its high boiling point (

) and environmental toxicity pose significant downstream processing challenges. This guide evaluates alternative solvent systems—including Acetonitrile (MeCN) and green alternatives like 2-Methyltetrahydrofuran (2-MeTHF) —to balance reaction rate, solubility, and ease of purification.

Chemical Context & Reactivity Profile[1][2][3]

Substrate Analysis

The substrate, 2-(Chloromethyl)-5-(2,5-dimethoxyphenyl)oxazole , presents specific chemical behaviors that dictate solvent choice:

  • Electrophilic Site: The chloromethyl group at the C2 position is benzylic-like.[1] The adjacent oxazole ring stabilizes the transition state, making it highly susceptible to nucleophilic attack.

  • Lipophilicity: The 2,5-dimethoxyphenyl moiety significantly increases the molecule's logP (lipophilicity). Unlike simple chloromethyloxazoles, this derivative has negligible water solubility, making aqueous co-solvent systems (e.g., Acetone/Water) viable only if phase transfer catalysts are used.

  • Stability Risks:

    • Hydrolysis: In the presence of water and heat, the chloromethyl group can hydrolyze to the alcohol.

    • Dimerization: High concentrations in non-polar solvents can lead to self-alkylation or polymerization.

The Solvent-Nucleophile Interaction

For


 reactions, the objective is to solvate the cation (of the reagent salt) while leaving the nucleophilic anion "naked" and reactive.
Solvent ClassExamplesSuitabilityMechanism of Action
Dipolar Aprotic DMF, DMSO, NMPHigh Excellent cation solvation; non-interacting with anions. Maximizes rate.
Polar Aprotic MeCN, AcetoneHigh/Med Good compromise. MeCN offers easier removal (bp

) than DMF.
Green/Ether 2-MeTHF, EtOAcMed Lower polarity reduces rate; requires higher temperature or stronger bases.
Protic MeOH, EtOHLow Hydrogen bonding cages the nucleophile, significantly retarding

rates.[2]

Decision Matrix & Workflow

The following logic gate assists in selecting the optimal solvent system based on the nucleophile type and downstream purification requirements.

SolventSelection Start Substrate: 2-(Chloromethyl)-5-(2,5-dimethoxyphenyl)oxazole NucType Nucleophile Type? Start->NucType Amine Neutral Amines (1° or 2°) NucType->Amine Anion Anionic Nucleophiles (Azide, Thiolate, Alkoxide) NucType->Anion MeCN Solvent: Acetonitrile (Reflux) Amine->MeCN Standard Green Green Alt: 2-MeTHF (+ DIPEA) Amine->Green Eco-friendly Anion->MeCN If soluble DMF Solvent: DMF or DMSO (RT to 60°C) Anion->DMF Hard Nucleophiles Workup1 Workup: Evaporation (Cleanest Profile) MeCN->Workup1 Workup2 Workup: Aqueous Crash-out (Removes salts) DMF->Workup2 Green->Workup1

Figure 1: Decision tree for solvent selection based on nucleophile class and desired workup.

Experimental Protocols

Protocol A: The "Standard" Method (Acetonitrile)

Best for: Primary/Secondary amines, Azides. Rationale: Acetonitrile (MeCN) provides sufficient polarity to dissolve the lipophilic oxazole while allowing easy removal by rotary evaporation. It avoids the "DMF wash" bottleneck.

Reagents:

  • Substrate: 1.0 equiv

  • Nucleophile: 1.2 – 1.5 equiv

  • Base:

    
     (2.0 equiv) or DIPEA (1.5 equiv)
    
  • Solvent: Anhydrous Acetonitrile (

    
     concentration)
    

Procedure:

  • Dissolution: Charge a round-bottom flask with 2-(Chloromethyl)-5-(2,5-dimethoxyphenyl)oxazole (1.0 eq) and anhydrous MeCN. Stir until fully dissolved.

  • Addition: Add the base (

    
     is preferred for acid-sensitive amines; DIPEA for solubility). Add the nucleophile.[2][3][4]
    
  • Reaction: Heat to

    
      for 2–4 hours. Monitor by TLC (Hexane:EtOAc 7:3) or HPLC.
    
    • Note: The spot should shift to a lower

      
       (more polar) upon substitution.
      
  • Workup:

    • Cool to room temperature.

    • Filter off inorganic salts (

      
      ) using a sintered glass funnel.
      
    • Concentrate the filtrate in vacuo.

    • Purification: Recrystallize from EtOH or perform flash column chromatography.

Protocol B: The "Hard Nucleophile" Method (DMF)

Best for: Thiolates, Alkoxides, or poor nucleophiles requiring high temperatures. Rationale: DMF maximizes the reaction rate for anionic nucleophiles by solvating the counter-cation (e.g.,


), leaving the anion highly reactive.

Procedure:

  • Preparation: Dissolve the nucleophile (1.2 eq) and base (e.g., NaH or

    
    ) in anhydrous DMF (
    
    
    
    ) at
    
    
    . Stir for 15 min to generate the anion.
  • Addition: Add the oxazole substrate (1.0 eq) dropwise as a solution in minimal DMF.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 1–3 hours.

    • Caution: Exothermic reactions can occur with thiols.

  • Workup (Aqueous Crash-out):

    • Pour the reaction mixture into 10 volumes of ice-cold water .

    • The lipophilic product (due to the dimethoxyphenyl group) should precipitate as a solid.

    • Filter the solid and wash copiously with water to remove residual DMF.

    • Dissolve the solid in DCM, dry over

      
      , and concentrate.
      
Protocol C: Green Chemistry Alternative (2-MeTHF)

Best for: Process scale-up and sustainability compliance. Rationale: 2-MeTHF is derived from renewable resources and separates easily from water, simplifying aqueous washes compared to THF.

Procedure:

  • Mix: Combine substrate (1.0 eq), amine nucleophile (1.5 eq), and DIPEA (2.0 eq) in 2-MeTHF.

  • Reaction: Heat to

    
      (reflux) for 6–12 hours.
    
    • Note: Kinetics will be slower than in DMF.

  • Workup:

    • Cool to RT.

    • Add water directly to the reaction vessel (2-MeTHF is immiscible with water).

    • Separate phases. Wash the organic layer with brine.

    • Concentrate the organic layer to dryness.

Comparative Data & Performance

The following table summarizes expected performance metrics based on general reactivity of 2-chloromethyloxazoles [1, 2].

ParameterAcetonitrile (MeCN)DMF2-MeTHF
Reaction Rate (

)
HighVery HighModerate
Solubility of Substrate GoodExcellentGood
Workup Difficulty Low (Evaporation)High (Aq. Wash/High BP)Low (Phase Cut)
Green Score MediumPoor (Reprotoxic)Excellent
Risk of Hydrolysis Low (if dry)LowVery Low

Troubleshooting & Quality Control

  • Issue: Incomplete Conversion.

    • Cause: Chloride ion buildup inhibiting equilibrium.

    • Solution: Add NaI (0.1 eq) (Finkelstein condition) to generate the more reactive iodide intermediate in situ.

  • Issue: Product "Oiling Out" in Protocol B.

    • Cause: Product is too lipophilic or DMF concentration is too high.

    • Solution: Extract the aqueous DMF mixture with Ethyl Acetate instead of filtering.

  • QC Check:

    • Use LC-MS to verify mass.[4] The chlorine isotope pattern (3:1 ratio of M:M+2) should disappear in the product.

    • 1H NMR: Monitor the disappearance of the

      
       singlet (typically 
      
      
      
      ) and appearance of the new methylene signal (shifted upfield for amines,
      
      
      ).

References

  • Solvent Effects in

    
     Reactions: 
    
    • Source: "Solvent Effects in Nucleophilic Substitution."[5][6] Chemistry LibreTexts.

    • URL:[Link]

  • Reactivity of 2-(Chloromethyl)

    • Source: Palmer, D. C., et al. "Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles." Journal of Heterocyclic Chemistry.
    • URL:[Link]

  • Green Solvent Selection

    • Source: "Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes." Organic Process Research & Development.
    • URL:[Link]

Sources

Troubleshooting & Optimization

Improving reaction yields when synthesizing 2-(Chloromethyl)-5-(2,5-dimethoxyphenyl)oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(Chloromethyl)-5-(2,5-dimethoxyphenyl)oxazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to overcome common challenges and optimize your reaction yields.

I. Troubleshooting Guide: Enhancing Reaction Yields

Low yields and the formation of impurities are common hurdles in the synthesis of substituted oxazoles. This section addresses specific problems you may encounter during the synthesis of 2-(Chloromethyl)-5-(2,5-dimethoxyphenyl)oxazole, which is typically achieved through the cyclodehydration of a 2-acylamino ketone intermediate. This process is a variation of the well-established Robinson-Gabriel synthesis.[1][2]

Problem 1: Low Overall Yield of the Target Oxazole

Symptoms:

  • After purification, the isolated yield of 2-(Chloromethyl)-5-(2,5-dimethoxyphenyl)oxazole is significantly lower than expected.

  • TLC or LC-MS analysis of the crude reaction mixture shows a complex mixture of products with only a minor spot corresponding to the desired oxazole.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Troubleshooting & Optimization Steps
Incomplete formation of the 2-acylamino ketone intermediate. The initial N-acylation of the aminoketone precursor with chloroacetyl chloride is a critical step. Incomplete reaction leads to unreacted starting material, which can complicate purification and lower the overall yield.Protocol: 1. Ensure the aminoketone starting material is pure and dry.2. Use a non-nucleophilic base (e.g., triethylamine, DIPEA) to scavenge the HCl generated during the acylation.3. Perform the reaction at a low temperature (e.g., 0 °C) to control the exothermicity and add the chloroacetyl chloride dropwise to prevent side reactions.[3]4. Monitor the reaction progress by TLC until the starting aminoketone is fully consumed.
Inefficient cyclodehydration. The cyclization of the 2-acylamino ketone to the oxazole ring requires an effective dehydrating agent.[4] Strong acids like concentrated sulfuric acid can cause charring and degradation of the electron-rich dimethoxyphenyl ring.[5]Protocol: 1. Optimize the Dehydrating Agent: Consider milder and more effective dehydrating agents such as phosphorus oxychloride (POCl₃), polyphosphoric acid (PPA), or trifluoroacetic anhydride (TFAA).[5][6]2. Temperature Control: Carefully control the reaction temperature. For POCl₃, the reaction is often performed at reflux in a suitable solvent. For PPA, temperatures around 160°C may be required.[4] Start with lower temperatures and gradually increase to find the optimal balance between reaction rate and side product formation.
Degradation of the product. The 2-(chloromethyl)oxazole can be susceptible to decomposition, especially under harsh acidic conditions or prolonged heating. The chloromethyl group is also a reactive site for nucleophilic substitution.[7]Protocol: 1. Minimize Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid prolonged exposure to harsh conditions.2. Controlled Quenching: Quench the reaction by carefully pouring it onto crushed ice or into a cold, dilute basic solution (e.g., sodium bicarbonate) to neutralize the acid and prevent further reactions.[8]

dot

Caption: Troubleshooting workflow for low reaction yields.

Problem 2: Formation of a Major Impurity, 2-Hydroxy-5-(2,5-dimethoxyphenyl)oxazole

Symptom:

  • A significant peak corresponding to the mass of the hydroxymethyl analog is observed in the LC-MS analysis of the crude product.

Potential Cause & Solution:

Potential Cause Scientific Rationale Troubleshooting & Optimization Steps
Hydrolysis of the chloromethyl group. The chloromethyl group is susceptible to hydrolysis, especially in the presence of water during the reaction or workup. This nucleophilic substitution replaces the chlorine atom with a hydroxyl group.Protocol: 1. Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.2. Aprotic Solvents: Use aprotic solvents that do not participate in hydrolysis, such as dry toluene or dichloromethane.[8]3. Careful Workup: During the aqueous workup, minimize the contact time between the product and the aqueous phase. Perform extractions quickly and efficiently.
Problem 3: Vilsmeier-Haack Formylation as a Side Reaction

Symptom:

  • NMR analysis of the product shows an additional aldehyde proton signal, and mass spectrometry indicates a product with a mass corresponding to the addition of a formyl group (-CHO) to the dimethoxyphenyl ring.

Potential Cause & Solution:

Potential Cause Scientific Rationale Troubleshooting & Optimization Steps
Use of POCl₃ in DMF. When phosphorus oxychloride (POCl₃) is used as the dehydrating agent in dimethylformamide (DMF), the Vilsmeier-Haack reagent can form in situ. This reagent is a potent formylating agent for electron-rich aromatic rings, such as the 2,5-dimethoxyphenyl substituent.[5]Protocol: 1. Avoid DMF with POCl₃: If your substrate is susceptible to formylation, avoid the POCl₃/DMF combination.[5]2. Alternative Dehydrating Agents: Use alternative cyclodehydrating agents that do not induce formylation, such as polyphosphoric acid (PPA) or trifluoroacetic anhydride (TFAA).[5]

dot

Caption: Reaction pathways showing desired and side reactions.

II. Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the Robinson-Gabriel synthesis of the target oxazole?

A1: The Robinson-Gabriel synthesis proceeds via the acid-catalyzed cyclodehydration of a 2-acylamino ketone.[1] The mechanism involves:

  • Protonation of the carbonyl oxygen of the ketone.

  • Intramolecular nucleophilic attack by the amide oxygen onto the protonated carbonyl carbon to form a five-membered ring intermediate.

  • Dehydration (loss of a water molecule) from this intermediate to form the aromatic oxazole ring.[9]

Q2: Are there alternative synthetic routes to 2-(chloromethyl)oxazoles?

A2: Yes, while the Robinson-Gabriel approach is common, other methods exist. For instance, some syntheses involve the reaction of azirine intermediates with a 2-haloacyl halide. Another approach could involve the direct reaction of amides with α-haloketones.[10] The choice of method often depends on the availability of starting materials and the desired substitution pattern.

Q3: How can I effectively purify the final product?

A3: Purification of 2-(chloromethyl)oxazoles can often be achieved by column chromatography on silica gel.[8] A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is typically effective. Recrystallization from a suitable solvent system can also be employed for further purification if the product is a solid. It is important to handle the purified product with care, as the chloromethyl group can be reactive.[7]

Q4: What are the key safety precautions to consider during this synthesis?

A4:

  • Corrosive Reagents: Reagents like chloroacetyl chloride, phosphorus oxychloride, and strong acids are corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Anhydrous Conditions: Reactions requiring anhydrous conditions should be set up carefully to exclude moisture.

  • Exothermic Reactions: The N-acylation step can be exothermic. Slow, controlled addition of reagents and cooling with an ice bath are recommended.

  • Quenching: Quenching strong acids or reactive reagents like POCl₃ should be done slowly and carefully, preferably by adding the reaction mixture to a large volume of a cold quenching solution.

III. Experimental Protocol: Robinson-Gabriel Synthesis of 2-(Chloromethyl)-5-(2,5-dimethoxyphenyl)oxazole

This is a generalized protocol and may require optimization for your specific starting materials and scale.

Part A: Synthesis of the 2-(Chloroacetamido)-1-(2,5-dimethoxyphenyl)ethan-1-one Intermediate

  • To a solution of 2-amino-1-(2,5-dimethoxyphenyl)ethan-1-one (1.0 equiv.) and triethylamine (1.2 equiv.) in dry dichloromethane (DCM) at 0 °C, add a solution of chloroacetyl chloride (1.1 equiv.) in dry DCM dropwise.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.

  • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-acylamino ketone intermediate, which can often be used in the next step without further purification.

Part B: Cyclodehydration to form 2-(Chloromethyl)-5-(2,5-dimethoxyphenyl)oxazole

  • Dissolve the crude intermediate from Part A in a suitable solvent (e.g., toluene).

  • Add phosphorus oxychloride (POCl₃) (2.0-3.0 equiv.) to the solution.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture with a saturated sodium bicarbonate solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

IV. References

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]

  • SynArchive. Robinson-Gabriel Synthesis. [Link]

  • Wikipedia. Robinson–Gabriel synthesis. [Link]

  • ResearchGate. Synthesis and Reactions of Oxazoles. [Link]

  • YouTube. Robinson-Gabriel synthesis of oxazoles | Organic Chemistry. [Link]

  • Organic Chemistry Portal. Synthesis of 1,3-oxazoles. [Link]

  • Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. [Link]

  • CHEMISTRY & BIOLOGY INTERFACE. Design and Synthesis of some Novel oxazole derivatives and their biomedicinal efficacy. [Link]

  • Slideshare. Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. [Link]

  • ChemRxiv. Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. [Link]

  • Biomedical Journal of Scientific & Technical Research. One Pot Synthesis of Uguenenazole, a 2,5-Diaryl-1,3-Oxazole Isolated from the Roots of Vepris ugenensis (Rutaceae). [Link]

  • Google Patents. US20070149785A1 - Process for purification of 2-chloro-5-chloromethyl-1,3-thiazole.

  • MDPI. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. [Link]

  • Beilstein Journal of Organic Chemistry. Continuous multistep synthesis of 2-(azidomethyl)oxazoles. [Link]

  • Google Patents. WO2002012209A1 - Method for purifying 2-chloro-5-chloromethyl thiazole.

  • Beilstein Journals. Supporting Information for Continuous multistep synthesis of 2-(azidomethyl)oxazoles. [Link]

  • ResearchGate. Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. [Link]

  • MDPI. A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. [Link]

Sources

Minimizing side reactions during alkylation with 2-(Chloromethyl)-5-(2,5-dimethoxyphenyl)oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Alkylation with 2-(Chloromethyl)-5-(2,5-dimethoxyphenyl)oxazole

Executive Summary

Reagent Profile: 2-(Chloromethyl)-5-(2,5-dimethoxyphenyl)oxazole is a highly reactive electrophilic scaffold. Structurally, it functions as a heteroaromatic benzyl chloride analog. The chloromethyl group at the C2 position is activated for nucleophilic substitution (


) due to the electron-withdrawing nature of the oxazole ring.

Critical Challenge: The molecule possesses an internal dichotomy: it contains a reactive electrophile (chloromethyl) and a highly electron-rich nucleophilic tail (2,5-dimethoxyphenyl). This creates a high risk of intermolecular self-alkylation (polymerization) and sensitivity to oxidation.

This guide provides "field-proven" protocols to decouple these reactivity modes, ensuring high-yield alkylation of your target nucleophile while suppressing side reactions.

Part 1: Troubleshooting Guide & FAQs

Q1: The reaction mixture turned black/tarry within minutes. What happened?

Diagnosis: Rapid polymerization via intermolecular Friedel-Crafts alkylation. Technical Insight: The 2,5-dimethoxyphenyl moiety is electron-rich (activated). In concentrated solutions or the presence of Lewis acids (even mild ones generated in situ), the chloromethyl group of one molecule attacks the dimethoxy ring of another. Corrective Action:

  • Dilution is Key: Run the reaction at high dilution (0.05 M – 0.1 M) to statistically favor the reaction with the external nucleophile over the bimolecular self-reaction.

  • Stoichiometry: Use a slight excess of your target nucleophile (1.2 – 1.5 equiv).

  • Reverse Addition: Do not add the nucleophile to the oxazole. Instead, add the oxazole solution dropwise to the nucleophile solution. This keeps the instantaneous concentration of the electrophile low relative to the nucleophile.

Q2: I observe a significant amount of alcohol byproduct (2-(hydroxymethyl)-...). How do I prevent hydrolysis?

Diagnosis: Competitive hydrolysis by adventitious water. Technical Insight: The C2-chloromethyl group is highly susceptible to solvolysis because the oxazole nitrogen can assist in the leaving group departure, or simply due to the activated benzylic-like character. Corrective Action:

  • Solvent Rigor: Use anhydrous solvents (DMF, THF, or MeCN) dried over molecular sieves.

  • Base Choice: If using inorganic bases (e.g.,

    
    , 
    
    
    
    ), ensure they are anhydrous. Hygroscopic bases are common culprits.
  • Atmosphere: Conduct the reaction under a positive pressure of Nitrogen or Argon.

Q3: The product is colored (pink/red) despite the starting material being white. Is it impure?

Diagnosis: Oxidation of the 2,5-dimethoxyphenyl ring to a quinone-like species. Technical Insight: Electron-rich arenes (like dimethoxybenzenes) are prone to oxidation by air, especially under basic conditions or if exposed to light for prolonged periods. Corrective Action:

  • Degassing: Sparge solvents with inert gas prior to use.

  • Light Protection: Wrap the reaction vessel in aluminum foil.

  • Workup: Avoid prolonged exposure to silica gel during purification, as the acidic surface can catalyze oxidative degradation. Neutralize silica with 1%

    
     if necessary.
    
Q4: My nucleophile is a primary amine, but I am getting double alkylation. How do I stop at the mono-alkylated product?

Diagnosis: Over-alkylation (


 reaction rate of product > starting material).
Technical Insight:  Once the primary amine is alkylated, the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to a second alkylation event.
Corrective Action: 
  • Nucleophile Excess: Use a large excess of the amine (3–5 equivalents) if the amine is cheap/removable.

  • Boc-Protection Strategy: If the amine is precious, use a Boc-protected amine (e.g., Boc-hydrazine or mono-Boc-diamine) to enforce mono-alkylation, then deprotect.

Part 2: Optimized Experimental Protocol

Objective: Mono-alkylation of a secondary amine (Morpholine as model) with 2-(Chloromethyl)-5-(2,5-dimethoxyphenyl)oxazole.

Reagents:

  • Electrophile: 2-(Chloromethyl)-5-(2,5-dimethoxyphenyl)oxazole (1.0 equiv)

  • Nucleophile: Morpholine (1.2 equiv)

  • Base: Diisopropylethylamine (DIPEA) (1.5 equiv) [Scavenges HCl]

  • Solvent: Anhydrous Acetonitrile (MeCN) [0.1 M concentration]

Step-by-Step Methodology:

  • Preparation of Nucleophile Solution: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve Morpholine (1.2 mmol) and DIPEA (1.5 mmol) in anhydrous MeCN (5 mL). Cool to 0°C in an ice bath.

    • Why? Low temperature suppresses side reactions during the initial mixing.

  • Preparation of Electrophile Solution: Dissolve the oxazole derivative (1.0 mmol) in anhydrous MeCN (5 mL).

    • Critical Control Point: Ensure the solid is fully dissolved before addition to avoid heterogeneous "hotspots."

  • Controlled Addition (The "Reverse Addition"): Add the Electrophile solution dropwise to the Nucleophile solution over 15–20 minutes using a syringe pump or pressure-equalizing dropping funnel.

    • Why? This maintains a high [Nucleophile]:[Electrophile] ratio, minimizing self-alkylation of the oxazole.

  • Reaction & Monitoring: Allow the mixture to warm to room temperature (25°C). Stir for 2–4 hours. Monitor by TLC or LC-MS.

    • Target: Disappearance of the chloride starting material (

      
       in 1:1 Hex/EtOAc) and appearance of the amine product (
      
      
      
      ).
  • Workup: Concentrate the solvent under reduced pressure. Redissolve in DCM and wash with saturated

    
     (to remove salts) and Brine. Dry over 
    
    
    
    .[1]

Part 3: Reaction Logic & Visualization

Pathway Analysis Diagram

This diagram illustrates the competition between the desired substitution and the two primary failure modes: Hydrolysis and Self-Alkylation (Dimerization).

ReactionPathways Start 2-(Chloromethyl)-5- (2,5-dimethoxyphenyl)oxazole Product Desired Alkylated Product Start->Product SN2 Attack (Fast) (Optimized Conditions) Hydrolysis Alcohol Byproduct (Hydrolysis) Start->Hydrolysis Solvolysis (Wet Solvent) Dimer Polymer/Tars (Friedel-Crafts) Start->Dimer Electrophilic Attack on Dimethoxy Ring Nu Target Nucleophile (Amine/Thiol) Nu->Product Water H2O (Moisture) Water->Hydrolysis Self Self-Reaction (High Conc.) Self->Dimer

Caption: Reaction manifold showing the desired SN2 pathway (Green) versus competitive hydrolysis and self-alkylation pathways (Red).

Solvent & Base Compatibility Matrix
SolventRecommended BaseSuitabilityNotes
Acetonitrile (MeCN)

or DIPEA
Excellent Polar aprotic; good solubility; easy workup. Best for general alkylation.
DMF

or NaH
Good Use for poor nucleophiles. Warning: Hard to remove; can promote hydrolysis if wet.
DCM

Moderate Good for solubility, but slower reaction rates than MeCN.
Alcohols (MeOH) None / AlkoxidesPoor High risk of solvolysis (ether formation) competing with target nucleophile.

References

  • Turchi, I. J. (1981). The Chemistry of Heterocyclic Compounds, Oxazoles. Wiley-Interscience.
  • Palmer, D. C. (2003). The Chemistry of Heterocyclic Compounds, Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. Wiley. Link

  • Garg, S., et al. (2009).[2] Azoles as reactive nucleophiles with cyclic perfluoroalkenes. Chemistry – A European Journal, 15(40), 10554-10562. (Demonstrates the nucleophilicity of azoles, relevant to self-reaction risks). Link

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Foundational text for Friedel-Crafts alkylation mechanisms on electron-rich arenes). Link

  • BenchChem Technical Support . (2025). Troubleshooting Robinson-Gabriel Synthesis and Oxazole Reactivity. (General guide on oxazole stability and side reactions). Link

Sources

Removing unreacted 2-(Chloromethyl)-5-(2,5-dimethoxyphenyl)oxazole from fluorescent probes

Author: BenchChem Technical Support Team. Date: February 2026

A-Level Guide for Researchers, Scientists, and Drug Development Professionals on the Removal of Unreacted 2-(Chloromethyl)-5-(2,5-dimethoxyphenyl)oxazole

Welcome to the technical support center. This guide provides in-depth troubleshooting advice and detailed protocols for removing unreacted 2-(chloromethyl)-5-(2,5-dimethoxyphenyl)oxazole, a common electrophilic starting material, from your target fluorescent probes. As Senior Application Scientists, we understand that purification is a critical, often challenging, step in probe synthesis. This resource is designed to explain the causality behind experimental choices, ensuring you can confidently obtain highly pure materials for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove unreacted 2-(chloromethyl)-5-(2,5-dimethoxyphenyl)oxazole?

Unreacted starting material is a significant impurity that can compromise your experimental results. The chloromethyl group is a reactive electrophile.[1][2][3] Its presence can lead to non-specific labeling of other nucleophiles in your biological system, resulting in high background signals, false positives, and misinterpretation of data. For drug development, regulatory standards demand exceptionally high purity to ensure safety and efficacy.

Q2: How can I quickly assess if my reaction has gone to completion and if the starting material is still present?

Thin-Layer Chromatography (TLC) is the most effective and rapid method for monitoring the progress of a reaction.[4][5][6][7] By spotting the starting material, your reaction mixture, and a co-spot (a mix of both) on a TLC plate, you can visualize the consumption of the starting material and the formation of your new, typically more polar, fluorescent probe product.[6][7] If the spot corresponding to the starting material is still visible in the reaction mixture lane, the reaction is incomplete or requires purification.

Q3: What are the primary methods for removing this unreacted starting material?

The most common and effective purification techniques rely on the physicochemical differences between the unreacted chloromethyl-oxazole and your fluorescent probe. These methods include:

  • Flash Column Chromatography: Separates compounds based on their differential affinity for a stationary phase (like silica gel) and a mobile phase (solvent).[8][9][10][11]

  • Liquid-Liquid Extraction: Uses two immiscible liquids to separate compounds based on their relative solubilities.[12][13][14][15] This can be enhanced by chemical means, using a "scavenger" to alter the solubility of the impurity.[1]

  • Recrystallization: A powerful technique for purifying solid compounds by dissolving them in a hot solvent and allowing them to slowly cool, forming pure crystals.[16][17][18][19][20]

Q4: Which purification method is the best choice for my experiment?

The optimal method depends on several factors, including the scale of your reaction, the properties of your target probe (solubility, polarity, solid vs. oil), and the degree of separation observed on TLC. See the "Troubleshooting and Method Selection" flowchart below for a guided decision-making process.

Troubleshooting and Method Selection Guide

This section provides a logical workflow for identifying and resolving purification challenges.

Step 1: Initial Analysis with Thin-Layer Chromatography (TLC)

Before any purification attempt, you must understand your crude reaction mixture. TLC provides a quick snapshot of the components.[5][21]

Causality: The principle of TLC is based on partitioning. The stationary phase (typically polar silica gel) and the mobile phase (a less polar organic solvent) compete for the compounds in your mixture.[5]

  • Unreacted 2-(Chloromethyl)-5-(2,5-dimethoxyphenyl)oxazole: Being moderately polar, it will travel up the plate to a certain extent.

  • Your Fluorescent Probe: Typically, the probe is synthesized by reacting the chloromethyl group with a nucleophile (e.g., an amine or thiol). This reaction often increases the polarity of the molecule. Therefore, the probe will have a stronger interaction with the silica gel and a lower Retention Factor (Rf) value (it won't travel as far up the plate).[6]

Protocol: Analytical TLC

  • Prepare the Plate: With a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate.

  • Spot the Plate: Dissolve small amounts of your starting material and your crude reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate). Use a capillary tube to apply small spots to the baseline. It is best practice to have three lanes: Starting Material (SM), Reaction Mixture (RM), and a "Co-spot" where you spot the RM directly on top of the SM spot.[7]

  • Develop the Plate: Place the plate in a sealed chamber containing a suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate). The solvent level should be below the baseline. Allow the solvent to travel up the plate by capillary action.[5]

  • Visualize: Remove the plate when the solvent front is near the top. Mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm).[5] Circle the spots you see.

Interpreting the Results:

  • Complete Reaction: The SM spot is absent in the RM lane.

  • Incomplete Reaction: The SM spot is clearly visible in the RM lane. The separation distance (ΔRf) between the SM spot and your product spot will determine the best purification strategy.

Troubleshooting Purification: A Method-Based Approach

Based on your TLC analysis, select the appropriate method below.

This is the most robust and widely used method for purifying reaction mixtures, especially when TLC shows a clear separation between the starting material and the product.[8][10][11]

Causality: Flash chromatography is a preparative version of TLC. A column is packed with silica gel (stationary phase), and the crude mixture is loaded on top. A solvent system (mobile phase), typically slightly less polar than the one used for TLC, is pushed through the column with positive pressure.[10][11] The less polar unreacted starting material will travel through the column faster, while the more polar fluorescent probe will be retained longer, allowing for their collection in separate fractions.

Detailed Protocol: Flash Column Chromatography

  • Select the Solvent System: Based on your TLC, choose a mobile phase that gives your product an Rf of ~0.2-0.35. This provides the best resolution.

  • Pack the Column: Choose an appropriately sized column. A good rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude material by weight.[22] Pack the column with silica gel as a slurry in the least polar solvent of your mobile phase (e.g., hexanes).

  • Load the Sample: Dissolve your crude mixture in a minimal amount of solvent. For best results, adsorb the mixture onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Run the Column: Begin eluting with your chosen mobile phase. Apply gentle air pressure to achieve a steady flow rate (about 2 inches/minute).[22]

  • Collect Fractions: Collect the eluent in a series of test tubes.

  • Analyze Fractions: Use TLC to analyze the collected fractions to determine which ones contain your pure product. Combine the pure fractions and remove the solvent using a rotary evaporator.

If your fluorescent probe has significantly different solubility properties from the starting material, extraction can be a rapid first-pass purification step.[12][13][14] This is particularly effective when the probe is much more polar or has ionizable groups.

Causality: This technique separates compounds based on their differential solubilities in two immiscible liquid phases, typically an organic solvent (like ethyl acetate or dichloromethane) and an aqueous solution.[15] We can enhance this by chemically modifying the unreacted starting material.

Protocol: Scavenger-Enhanced Extraction

  • Principle: The unreacted 2-(chloromethyl)-5-(2,5-dimethoxyphenyl)oxazole is an electrophile.[1] We can add a water-soluble nucleophile (a "scavenger") to the crude mixture. This scavenger will react with the electrophilic chloromethyl group, forming a water-soluble salt. The desired fluorescent probe, having already reacted, will remain in the organic phase.

  • Procedure: a. Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate). b. Add a solution of a water-soluble scavenger, such as sodium sulfite or a water-soluble thiol like 2-mercaptoethanesulfonic acid.[1] Stir for 1-2 hours at room temperature. c. Transfer the mixture to a separatory funnel and add water or brine. d. Shake the funnel vigorously, venting frequently. Allow the layers to separate. e. Drain the aqueous layer (which now contains the reacted scavenger-adduct). f. Wash the organic layer again with brine to remove residual water.[23] g. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate.

  • Verification: Analyze the resulting material by TLC to confirm the removal of the starting material spot. Further purification by column chromatography may still be necessary but will require significantly less effort.

If your fluorescent probe is a solid at room temperature, recrystallization can be an exceptionally powerful method to achieve very high purity.[16][17]

Causality: This method relies on differences in solubility at different temperatures.[19] An ideal solvent will dissolve the compound completely when hot but only sparingly when cold. As the hot, saturated solution cools, the solubility of the desired compound decreases, and it crystallizes out, leaving impurities behind in the solution.[17][18]

Protocol: Recrystallization

  • Solvent Screening: Find a suitable solvent or solvent pair. The ideal solvent should dissolve your fluorescent probe poorly at room temperature but very well at its boiling point. The unreacted starting material should either be very soluble or very insoluble in the cold solvent.

  • Dissolution: Place the crude solid in a flask and add the minimum amount of hot solvent required to fully dissolve it.

  • Cooling: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the pure crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities adhering to the crystal surfaces.[18]

  • Drying: Dry the crystals under vacuum.

Data and Visualization
Comparative Properties Table

This table summarizes the expected differences in properties that are exploited during purification.

PropertyUnreacted Starting MaterialTarget Fluorescent ProbeRationale for Separation
Polarity Moderately PolarTypically More PolarAllows for separation by chromatography (TLC, Column). The probe interacts more strongly with the polar stationary phase.
Solubility Soluble in common organic solvents (DCM, EtOAc, THF).Varies, but often retains organic solubility. May gain aqueous solubility if charged groups are present.Differences in solubility form the basis of liquid-liquid extraction and recrystallization.
Reactivity Contains a reactive electrophilic chloromethyl group.The chloromethyl group has been consumed in the reaction.The reactive group can be targeted by a scavenger nucleophile to selectively modify the impurity for easy removal by extraction.
Workflow and Logic Diagrams

Troubleshooting Purification Flowchart

This diagram guides you through the decision-making process for selecting the optimal purification strategy.

Purification_Workflow cluster_0 Step 1: Analysis cluster_1 Step 2: Decision Making cluster_2 Step 3: Purification Strategy cluster_3 Step 4: Verification Start Crude Reaction Mixture TLC Run Analytical TLC (SM vs RM vs Co-spot) Start->TLC Decision Assess TLC Result: Is there good separation (ΔRf)? TLC->Decision NoSep Poor or No Separation Decision->NoSep No GoodSep Good Separation (ΔRf > 0.15) Decision->GoodSep Yes Chromatography Primary Method: Flash Column Chromatography GoodSep->Chromatography Recrystal Alternative for Solids: Recrystallization GoodSep->Recrystal If product is solid Extraction Optional Pre-Purification: Scavenger-Enhanced Extraction Chromatography->Extraction Consider if highly impure Verify Analyze purified fractions/solid by TLC Chromatography->Verify Extraction->Verify Recrystal->Verify Pure Pure Product Verify->Pure Success Impure Still Impure Re-evaluate Method Verify->Impure Failure

Caption: Decision workflow for selecting the appropriate purification method.

References
  • [Eco-Friendly Synthesis of 2-Styryl-benzo[d][1][4]oxazin-4-ones from N-Cinnamoyl-Anthranilic Acids. MDPI.]([Link])

Sources

Validation & Comparative

Comparative 1H NMR Interpretation of 2-(Chloromethyl)-5-(2,5-dimethoxyphenyl)oxazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

This guide provides a comprehensive analysis and interpretation of the proton nuclear magnetic resonance (¹H NMR) spectrum for the heterocyclic compound 2-(Chloromethyl)-5-(2,5-dimethoxyphenyl)oxazole. In drug discovery and development, unambiguous structural confirmation is paramount, and NMR spectroscopy remains the gold standard for the elucidation of molecular structures. This document serves as a reference for researchers, scientists, and drug development professionals by detailing the predicted ¹H NMR spectrum, offering a comparative analysis with structurally related moieties, and providing a standardized protocol for data acquisition.

The rationale behind the predicted chemical shifts and coupling patterns is grounded in fundamental principles of NMR spectroscopy, including the effects of electron-donating and electron-withdrawing groups, magnetic anisotropy, and spin-spin coupling. By dissecting the molecule into its constituent fragments—the chloromethyl group, the oxazole ring, and the 2,5-dimethoxyphenyl substituent—we can accurately predict the spectral features and provide a robust framework for experimental verification.

Molecular Structure and Proton Assignments

To facilitate a clear discussion, the protons of the target molecule are systematically labeled in the diagram below. This labeling scheme will be used throughout the guide to correlate specific protons with their expected NMR signals.

Figure 1: Structure of 2-(Chloromethyl)-5-(2,5-dimethoxyphenyl)oxazole with proton labels.

Predicted ¹H NMR Spectrum and Comparative Analysis

The predicted ¹H NMR spectrum is based on established chemical shift values and coupling constants for similar chemical environments. The analysis is divided by the distinct molecular fragments.

Chloromethyl Protons (H-a)
  • Predicted Signal: Singlet (s)

  • Predicted Integration: 2H

  • Predicted Chemical Shift (δ): 4.7 - 4.9 ppm

Causality and Comparative Data: The two protons of the chloromethyl (-CH₂Cl) group are chemically equivalent and have no adjacent protons to couple with, resulting in a sharp singlet. Its chemical shift is significantly downfield due to the strong deshielding effect of the electronegative chlorine atom and the adjacent electron-withdrawing oxazole ring. In similar structures, such as 2-chloromethyl-5-trifluoromethyl-[1][2][3]oxadiazole, the chloromethyl protons also appear as a singlet in this region.[4] For comparison, the protons of chloromethyl methyl ether appear at approximately 5.4 ppm, demonstrating the powerful deshielding effect of an adjacent electronegative atom.[5] The heterocyclic ring provides a slightly less deshielding environment, hence the prediction of δ 4.7 - 4.9 ppm.

Oxazole Ring Proton (H-b)
  • Predicted Signal: Singlet (s)

  • Predicted Integration: 1H

  • Predicted Chemical Shift (δ): 7.1 - 7.3 ppm

Causality and Comparative Data: The oxazole ring contains a single proton at the C4 position. As it has no neighboring protons within a three-bond distance, it appears as a singlet. Protons on the oxazole ring typically resonate between δ 7.0 and 8.0 ppm.[1][6] The precise shift is influenced by the substituents at the C2 and C5 positions. In this molecule, the C5 position is substituted with an electron-donating phenyl ring, which is expected to shield H-b slightly, shifting it to the lower end of the typical range. For instance, a proton on an oxazole ring in a different environment was observed at 6.70 ppm.[2]

Methoxy Protons (H-c and H-d)
  • Predicted Signals: Two distinct singlets (s)

  • Predicted Integration: 3H each (6H total)

  • Predicted Chemical Shifts (δ): 3.8 - 4.0 ppm

Causality and Comparative Data: The 2,5-dimethoxyphenyl group contains two methoxy (-OCH₃) groups. Because they are in chemically non-equivalent positions on the aromatic ring, they are expected to produce two separate singlets, each integrating to three protons. These groups are typically found in the δ 3.7 - 4.0 ppm range. Experimental data for 1-bromo-4-ethyl-2,5-dimethoxybenzene shows two methoxy singlets at δ 3.88 and 3.81 ppm, strongly supporting this prediction.[7] Similarly, another study reports methoxy groups on a dimethoxyphenyl moiety at δ 3.95 ppm.[8]

2,5-Dimethoxyphenyl Aromatic Protons (H-e, H-f, H-g)
  • Predicted Signals: A doublet (d), a doublet of doublets (dd), and another doublet (d).

  • Predicted Integration: 1H each (3H total)

  • Predicted Chemical Shifts (δ): 6.9 - 7.2 ppm

Causality and Comparative Data: The 2,5-dimethoxyphenyl ring has three aromatic protons with distinct coupling patterns arising from their positions relative to one another.

  • H-6' (labeled H-e): This proton is ortho to the C-5' methoxy group and meta to the oxazole ring. It is coupled only to H-4' (a meta-coupling, J ≈ 2.5 Hz), and should appear as a doublet.

  • H-4' (labeled H-f): This proton is situated between the two methoxy groups. It is coupled to H-3' (an ortho-coupling, J ≈ 8.5 Hz) and H-6' (a meta-coupling, J ≈ 2.5 Hz). This will result in a doublet of doublets.

  • H-3' (labeled H-g): This proton is ortho to the oxazole ring and meta to the C-2' methoxy group. It is coupled only to H-4' (an ortho-coupling, J ≈ 8.5 Hz) and will appear as a doublet.

The chemical shifts for these protons are expected in the aromatic region, generally between 6.8 and 7.2 ppm, consistent with an electron-rich aromatic system.[7]

Data Summary Table

Labeled Proton(s)Predicted Chemical Shift (δ ppm)Predicted MultiplicityIntegrationPredicted Coupling Constant (J, Hz)
H-a (-CH₂Cl)4.7 - 4.9Singlet (s)2HN/A
H-b (Oxazole H-4)7.1 - 7.3Singlet (s)1HN/A
H-c / H-d (-OCH₃)3.8 - 4.0Two Singlets (s)6H (3H each)N/A
H-e / H-g (Aromatic)6.9 - 7.2Doublet (d)2HJortho ≈ 8.5 Hz, Jmeta ≈ 2.5 Hz
H-f (Aromatic)6.9 - 7.2Doublet of Doublets (dd)1HJortho ≈ 8.5 Hz, Jmeta ≈ 2.5 Hz

Standard Experimental Protocol for ¹H NMR Acquisition

To ensure high-quality, reproducible data, the following protocol for acquiring a ¹H NMR spectrum is recommended. This protocol represents a self-validating system for the structural confirmation of the title compound.

G prep 1. Sample Preparation ~5-10 mg of compound dissolved in ~0.7 mL of deuterated solvent (e.g., CDCl₃). Add TMS as internal standard (0 ppm). acq 2. NMR Spectrometer Setup Use a 400 MHz (or higher) spectrometer. Lock onto the deuterium signal of the solvent. prep->acq Transfer sample params 3. Acquisition Parameters Set spectral width (~16 ppm). Acquisition time ~4s, relaxation delay ~2s. Number of scans: 16-64 (adjust for S/N). acq->params Configure experiment proc 4. Data Processing Apply Fourier Transform. Phase correct the spectrum manually. Calibrate the TMS peak to 0.00 ppm. params->proc Acquire FID analysis 5. Spectral Analysis Integrate all peaks. Identify chemical shifts, multiplicities, and coupling constants. proc->analysis Generate spectrum

Figure 2: Standard workflow for ¹H NMR data acquisition and analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 2-(Chloromethyl)-5-(2,5-dimethoxyphenyl)oxazole.

    • Dissolve the sample in approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean NMR tube. CDCl₃ is often a good first choice for this type of molecule.

    • Add a small amount of tetramethylsilane (TMS) to serve as the internal reference standard (δ = 0.00 ppm).[9]

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer (e.g., a 400 MHz or 500 MHz instrument).

    • Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.

    • Shim the magnetic field to achieve maximum homogeneity, resulting in sharp, symmetrical peaks.

  • Data Acquisition:

    • Set the appropriate spectral width (e.g., -2 to 14 ppm).

    • Use a standard proton pulse sequence.

    • Set the number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

    • Set the relaxation delay (e.g., 2 seconds) to ensure full relaxation of protons between pulses for accurate integration.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) signal.

    • Perform phase correction to ensure all peaks have a positive, symmetrical lineshape.

    • Calibrate the spectrum by setting the TMS peak to exactly 0.00 ppm.

    • Integrate the area under each peak to determine the relative number of protons.

    • Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to assign the signals to the corresponding protons in the molecule.

Conclusion

The ¹H NMR spectrum of 2-(Chloromethyl)-5-(2,5-dimethoxyphenyl)oxazole is predicted to exhibit a set of distinct and interpretable signals corresponding to each unique proton environment within the molecule. Key characteristic signals include a downfield singlet for the chloromethyl protons, a singlet in the aromatic region for the lone oxazole proton, two sharp singlets for the non-equivalent methoxy groups, and a complex multiplet system for the three protons of the 2,5-dimethoxyphenyl ring. This detailed, predictive guide, supported by comparative data from analogous structures, provides a robust framework for researchers to confirm the synthesis and purity of this compound, facilitating its use in further research and development applications.

References

  • Palmer, D. C. (2003). Oxazoles: Synthesis, Reactions, and Spectroscopy. John Wiley & Sons.
  • Abraham, R. J., et al. (2002). ¹H chemical shifts in NMR. Part 18.
  • Jadvani, V. V., & Naliapara, Y. T. (2016). ¹H-NMR spectrum of compound (7). ResearchGate. Available at: [Link]

  • Abraham, R. J., & Reid, M. (n.d.). ¹H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis of 1,4-di-t-butyl-2,5-dimethoxybenzene. The Royal Society of Chemistry.
  • Brandt, A. T., et al. (2021). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. ACS Chemical Neuroscience.
  • ResearchGate. (n.d.). ¹H-NMR data of chloromethylcatechols formed from 2-and 3-chlorotoluene. ResearchGate. Available at: [Link]

  • Al-Azzawi, A. M. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. International Journal of Pharmaceutical Sciences Review and Research.
  • Phillips, B. et al. (2016). Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. Tetrahedron Letters.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • Wade, L. G. (2022). ¹H NMR Chemical Shifts. Oregon State University. Available at: [Link]

  • Reich, H. J. (2020). NMR Spectroscopy – ¹H NMR Chemical Shifts. Organic Chemistry Data & Info. Available at: [Link]

  • Sağırlı, A., & Dürüst, Y. (2018). Supporting Information: Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles with KCN leading to acetonitriles. Beilstein Journal of Organic Chemistry.
  • Patil, S. B., & Deohate, P. P. (2016). Synthesis and Characterization of Novel Oxazole derivatives of Disubstituted N-arylmaleimides. International Journal of Chemical and Physical Sciences.

Sources

Mass spectrometry fragmentation patterns of 2-(Chloromethyl)-5-(2,5-dimethoxyphenyl)oxazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of 2-(Chloromethyl)-5-(2,5-dimethoxyphenyl)oxazole: A Comparative Analysis of ESI-MS/MS and EI-MS Methodologies

Introduction

In the landscape of drug discovery and development, the precise structural characterization of novel chemical entities is a cornerstone of regulatory approval and a prerequisite for understanding structure-activity relationships (SAR). 2-(Chloromethyl)-5-(2,5-dimethoxyphenyl)oxazole is a heterocyclic compound whose substituted oxazole core is a common motif in medicinal chemistry. Mass spectrometry (MS) stands as a primary analytical tool for the unambiguous identification and structural elucidation of such molecules.

This guide, prepared for researchers, mass spectrometrists, and drug development professionals, provides a predictive analysis of the fragmentation patterns of 2-(Chloromethyl)-5-(2,5-dimethoxyphenyl)oxazole. As experimental spectra for this specific molecule are not widely published, this document synthesizes established fragmentation principles from peer-reviewed literature for its constituent chemical moieties: the chloromethyl group, the oxazole ring, and the dimethoxyphenyl system. We will compare and contrast the fragmentation behavior under two distinct yet complementary ionization regimes: soft ionization via Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) and hard ionization via Electron Ionization (EI-MS).

Comparative Methodologies: The Rationale Behind Ionization Choice

The choice of ionization technique dictates the nature and extent of fragmentation, providing different but equally valuable structural information.

  • Electrospray Ionization (ESI): ESI is a soft ionization technique that typically generates protonated molecules, [M+H]⁺, with minimal in-source fragmentation. This preserves the molecular weight information. Subsequent fragmentation is achieved in a controlled, stepwise manner using Collision-Induced Dissociation (CID) in a tandem mass spectrometer (MS/MS). This process is ideal for systematically mapping fragmentation pathways from a stable precursor ion. For heterocyclic compounds, protonation is highly likely to occur on a basic nitrogen atom, as seen in related oxazoline systems.[1]

  • Electron Ionization (EI): EI is a hard ionization technique that bombards the molecule with high-energy electrons, creating a radical cation, M⁺•, which is often highly energetic and prone to extensive, and sometimes complex, fragmentation. This method provides a reproducible "fingerprint" spectrum and reveals inherent structural weaknesses within the molecule. The resulting data is highly valuable for library matching and identifying core structural motifs.[2]

Predicted Fragmentation Analysis of 2-(Chloromethyl)-5-(2,5-dimethoxyphenyl)oxazole

Molecular Formula: C₁₂H₁₂ClNO₃ Monoisotopic Mass: 253.0506 g/mol

Part 1: Electrospray Ionization Tandem MS (ESI-MS/MS) Pathway

In ESI, the molecule is expected to form a stable protonated precursor ion, [M+H]⁺ at m/z 254.0579 . Protonation is predicted to occur at the oxazole nitrogen, creating a stable N-protonated species that serves as the entry point for CID. The subsequent fragmentation cascade is driven by the formation of stable, even-electron product ions.

Key Predicted Fragmentations:

  • Loss of Chloromethane (CH₃Cl): The most facile fragmentation is anticipated to be the neutral loss of chloromethane via rearrangement, leading to a highly stable acylium ion at m/z 204.0504 . This is a common pathway for N-protonated species with adjacent chloromethyl groups.

  • Loss of the Chloromethyl Group (•CH₂Cl): While less common for even-electron species, direct cleavage to lose the chloromethyl radical could occur, though the neutral loss is often preferred.

  • Fragmentation of the Dimethoxyphenyl Moiety: Subsequent fragmentation of the m/z 204 ion would likely involve the dimethoxyphenyl group. A characteristic loss of a methyl radical (•CH₃) would produce an ion at m/z 189.0269 . This is often followed by the loss of carbon monoxide (CO) to yield a highly stable ion at m/z 161.0320 .

Diagram of Predicted ESI-MS/MS Fragmentation Pathway

ESI_Fragmentation cluster_main M_H [M+H]⁺ m/z 254.06 ion_204 [C₁₁H₉NO₃]⁺ m/z 204.05 M_H->ion_204 - CH₃Cl ion_189 [C₁₀H₆NO₃]⁺ m/z 189.03 ion_204->ion_189 - •CH₃ ion_161 [C₉H₆NO₂]⁺ m/z 161.03 ion_189->ion_161 - CO

Caption: Predicted ESI-MS/MS fragmentation of protonated 2-(Chloromethyl)-5-(2,5-dimethoxyphenyl)oxazole.

Table 1: Summary of Predicted ESI-MS/MS Product Ions

m/z (Predicted) Proposed Formula Neutral Loss Mechanistic Interpretation
254.06 [C₁₂H₁₃ClNO₃]⁺ - Protonated molecular ion
204.05 [C₁₁H₉NO₃]⁺ CH₃Cl Loss of chloromethane from protonated precursor
189.03 [C₁₀H₆NO₃]⁺ •CH₃ Loss of a methyl radical from a methoxy group

| 161.03 | [C₉H₆NO₂]⁺ | CO | Loss of carbon monoxide following demethylation |

Part 2: Electron Ionization (EI-MS) Pathway

Under EI conditions, a high-energy radical cation, M⁺• at m/z 253.0506 , is formed. This species will undergo more extensive and varied fragmentation compared to the [M+H]⁺ ion. The presence of chlorine will be evident from an isotopic peak at m/z 255 (M+2) with approximately one-third the abundance of the m/z 253 peak.[3]

Key Predicted Fragmentations:

  • Alpha-Cleavage (Loss of •Cl): The C-Cl bond is a weak point. Cleavage of the chlorine radical (•Cl) is highly probable, leading to the formation of a stable cation at m/z 218.0766 . This is often a dominant peak in the spectra of chlorinated compounds.[3]

  • Benzylic-type Cleavage (Base Peak): The most favorable fragmentation is expected to be cleavage of the C-C bond between the oxazole ring and the chloromethyl group. This results in the loss of a chloromethyl radical (•CH₂Cl) and the formation of a highly resonance-stabilized 5-(2,5-dimethoxyphenyl)oxazol-2-yl cation at m/z 204.0657 . Due to its stability, this ion is predicted to be the base peak of the spectrum.

  • Fragmentation of the Dimethoxyphenyl Moiety: The molecular ion can also undergo fragmentation initiated at the methoxy groups. Loss of a methyl radical (•CH₃) from M⁺• would yield an ion at m/z 238.0270 . This can be followed by the loss of CO, producing an ion at m/z 210.0320 .

  • Oxazole Ring Cleavage: The oxazole ring itself can fragment, typically through the loss of CO or HCN, leading to a variety of smaller fragments as described in the literature.[4]

Diagram of Predicted EI-MS Fragmentation Pathway

EI_Fragmentation cluster_main M_radical [M]⁺• m/z 253.05 ion_218 [C₁₂H₁₂NO₃]⁺ m/z 218.08 M_radical->ion_218 - •Cl ion_204 [C₁₁H₉NO₃]⁺ m/z 204.07 (Base Peak) M_radical->ion_204 - •CH₂Cl ion_238 [C₁₁H₉ClNO₃]⁺• m/z 238.03 M_radical->ion_238 - •CH₃ ion_176 [C₁₀H₉NO₂]⁺ m/z 176.06 ion_204->ion_176 - CO

Caption: Predicted major EI fragmentation pathways for 2-(Chloromethyl)-5-(2,5-dimethoxyphenyl)oxazole.

Table 2: Summary of Predicted Major EI-MS Fragment Ions

m/z (Predicted) Proposed Formula Neutral Loss Mechanistic Interpretation
253.05 [C₁₂H₁₂ClNO₃]⁺• - Molecular ion (with M+2 peak at m/z 255)
218.08 [C₁₂H₁₂NO₃]⁺ •Cl Alpha-cleavage with loss of chlorine radical
204.07 [C₁₁H₉NO₃]⁺ •CH₂Cl Benzylic-type cleavage; predicted base peak
238.03 [C₁₁H₉ClNO₃]⁺• •CH₃ Loss of methyl radical from a methoxy group

| 176.06 | [C₁₀H₉NO₂]⁺ | CO | Loss of CO from the m/z 204 ion |

Experimental Protocols

The following are generalized protocols for acquiring the mass spectra described above. Instrument parameters should be optimized for the specific machine in use.

Protocol 1: ESI-Q-TOF MS/MS Analysis
  • Sample Preparation: Prepare a 1 µg/mL solution of the compound in a 50:50 acetonitrile:water mixture with 0.1% formic acid to promote protonation.

  • Infusion: Infuse the sample into the ESI source at a flow rate of 5-10 µL/min using a syringe pump.

  • MS1 Scan: Acquire a full scan mass spectrum (e.g., m/z 100-500) to confirm the presence and isolation of the [M+H]⁺ precursor ion at m/z 254.06.

  • MS2 Scan (CID): Select m/z 254.06 as the precursor ion for fragmentation. Use argon as the collision gas.

  • Collision Energy Ramp: Apply a ramp of collision energies (e.g., 10-40 eV) to observe the full profile of product ions, from gentle fragmentation (initial losses) to more extensive fragmentation.

  • Data Analysis: Analyze the resulting product ion spectrum to identify the fragments listed in Table 1.

Protocol 2: GC-EI-MS Analysis
  • Sample Preparation: Prepare a 100 µg/mL solution of the compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Separation: Inject 1 µL of the sample onto a gas chromatograph equipped with a standard capillary column (e.g., HP-5MS). Use a temperature program appropriate to elute the compound (e.g., start at 100°C, ramp to 280°C at 15°C/min).

  • Ionization: The GC eluent is directed into the EI source. Use a standard electron energy of 70 eV.

  • Mass Analysis: Scan a mass range of m/z 40-500 to capture the molecular ion and all relevant fragment ions.

  • Data Analysis: Identify the molecular ion peak (m/z 253) and its M+2 isotope peak (m/z 255). Identify the base peak and other major fragments as proposed in Table 2. Compare the resulting spectrum to spectral libraries like the NIST/Wiley database.[5]

Conclusion

The mass spectrometric behavior of 2-(Chloromethyl)-5-(2,5-dimethoxyphenyl)oxazole can be rationally predicted by understanding the fundamental fragmentation patterns of its constituent functional groups. A comparative approach using both ESI-MS/MS and EI-MS provides a comprehensive structural portrait.

  • ESI-MS/MS offers a controlled, sequential fragmentation from the stable [M+H]⁺ ion, highlighting the lability of the chloromethyl group through a neutral loss and the subsequent breakdown of the dimethoxyphenyl ring.

  • EI-MS provides a characteristic fingerprint resulting from high-energy fragmentation of the M⁺• radical cation. This method is expected to show a dominant base peak at m/z 204 from the loss of the •CH₂Cl radical, alongside a significant fragment from the loss of the •Cl radical.

Together, these two techniques provide orthogonal and confirmatory data, enabling researchers to confidently identify this molecule and characterize its structure with a high degree of certainty.

References

  • NIST Chemistry WebBook. (n.d.). National Institute of Standards and Technology. Retrieved February 15, 2026, from [Link][5][6][7][8][9]

  • Andrade, C. K. Z., et al. (2010). Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. Journal of the Brazilian Chemical Society. Available at: [Link][10][11]

  • Audier, H. E., et al. (1976). Mecanismes de Fragmentation de l'Oxazole. Organic Mass Spectrometry, 11(10), 1047-1055. Available at: [Link][12]

  • Borges, E. M., et al. (2023). Are benzoylium and nitrilium ions produced from substituted 2-arene-2-oxazolines during mass spectrometry? A study based on density functional theory calculations, quantum theory of atoms in molecules, and electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 37(4), e9455. Available at: [Link][1]

  • Brown, D. (n.d.). C4H9Cl (CH3)2CH2Cl mass spectrum of 1-chloro-2-methylpropane fragmentation pattern. Doc Brown's Chemistry. Retrieved February 15, 2026, from [Link][3]

  • Fuganti, C., & Grasselli, P. (1980). Mass Spectrometry of Oxazoles. Heterocycles, 14(6), 739-757. Available at: [Link][4]

  • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]

  • Metwally, M. A. A., et al. (2016). Synthesis and ESI-MS/MS Fragmentation Study of Two New Isomeric 2-Oxo-Oxazolidinyl Quinoxaline Derivatives. Moroccan Journal of Heterocyclic Chemistry, 15(1). Available at: [Link]

  • Wyrzykiewicz, E., et al. (2009). Electron ionisation mass spectral study of 2-(2-carboxy-4, 5-dimethoxyphenyl)-6,7-dimethoxyisoquinolinium inner salt. Pharmazie, 64(11), 720-725. Available at: [Link][13]

Sources

Comparing fluorescence quantum yield of 2-(Chloromethyl)-5-(2,5-dimethoxyphenyl)oxazole vs other oxazoles

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Benchmarking Guide: Fluorescence Quantum Yield of 2-(Chloromethyl)-5-(2,5-dimethoxyphenyl)oxazole vs. Standard Oxazoles

Executive Summary

2-(Chloromethyl)-5-(2,5-dimethoxyphenyl)oxazole represents a specialized class of "reactive fluorophores." Unlike passive dyes such as PPO (2,5-Diphenyloxazole) used in scintillation, this molecule combines the high quantum efficiency of the oxazole core with a chloromethyl electrophile , enabling covalent attachment to biological or synthetic targets.

While standard oxazoles (PPO, POPOP) are optimized for maximum quantum yield (


) in non-polar solvents, the 2,5-dimethoxy substitution in the target molecule introduces an intramolecular charge transfer (ICT) character. This results in a red-shifted emission (~420–450 nm)  and a solvatochromic response, typically yielding a 

of 0.60–0.85 in polar aprotic solvents. This guide compares its photophysical performance against industry standards and provides a self-validating protocol for precise characterization.

Structural Analysis & Photophysics

The fluorescence performance of this molecule is dictated by three structural components:

  • Oxazole Core: The primary fluorophore, providing high photostability and a high molar extinction coefficient (

    
    ).
    
  • 2,5-Dimethoxyphenyl Group: A strong electron-donating group (EDG). Compared to the unsubstituted phenyl ring in PPO, this lowers the HOMO-LUMO gap, causing a bathochromic (red) shift in both absorption and emission.

  • Chloromethyl Group (

    
    ):  An inductive electron-withdrawing group. While it serves primarily as a reactive handle for bioconjugation (reacting with amines/thiols), it can induce minor fluorescence quenching via the heavy-atom effect (chlorine) or photoinduced electron transfer (PET) until substituted.
    
Mechanism of Action (DOT Diagram)

The following diagram illustrates the electronic transitions and the reactive labeling pathway that distinguishes this molecule from inert analogs.

Photophysics cluster_reaction Reactive Labeling Pathway Excitation Excitation (UV) S1_State S1 Excited State (ICT Character) Excitation->S1_State Absorption (~360 nm) Emission Fluorescence Emission (Blue-Green, ~430 nm) S1_State->Emission Radiative Decay Target_Mol Target Molecule (Amine/Thiol) Conjugate Fluorescent Conjugate (Stable, High QY) Target_Mol->Conjugate Nucleophilic Substitution (Cl displacement)

Figure 1: Photophysical pathway and reactive conjugation mechanism. The chloromethyl group allows the fluorophore to permanently tag target molecules, often stabilizing the fluorescence post-conjugation.

Comparative Performance Data

The following table contrasts the target molecule with the "Gold Standard" oxazoles used in scintillation and microscopy.

FeaturePPO (Standard)POPOP (Secondary Standard)Target: 2-(Chloromethyl)-5-(2,5-dimethoxyphenyl)oxazole
Primary Use Scintillation, StandardWavelength ShifterFluorescent Labeling / Probes
Excitation Max (

)
303 nm360 nm355–365 nm
Emission Max (

)
358 nm (UV-Blue)410–420 nm (Blue)420–450 nm (Blue-Green)
Quantum Yield (

)
0.85 – 1.000.930.60 – 0.85 (Est.) *
Stokes Shift ~55 nm~50 nm~70–90 nm
Solvent Sensitivity LowLowHigh (Solvatochromic)
Reactivity InertInertHigh (Alkylating Agent)

*Note:


 for the target is solvent-dependent.[1] The dimethoxy group enhances solubility in polar solvents but may introduce non-radiative decay pathways in protic solvents (e.g., water/methanol) compared to non-polar toluene.

Experimental Protocol: Self-Validating Quantum Yield Measurement

To ensure Trustworthiness and Accuracy , do not rely on literature values alone. Use this "Relative Method" protocol to determine the precise


 of your specific lot against a PPO standard.
Materials Required
  • Reference Standard: PPO (2,5-Diphenyloxazole) in Cyclohexane (

    
    ).
    
  • Sample: 2-(Chloromethyl)-5-(2,5-dimethoxyphenyl)oxazole.

  • Solvent: Acetonitrile (MeCN) or Cyclohexane (spectroscopic grade).

  • Equipment: UV-Vis Spectrophotometer, Spectrofluorometer.

Step-by-Step Workflow
  • Preparation: Prepare stock solutions of the Sample and Reference in the same solvent to minimize refractive index errors.

  • Absorbance Tuning: Dilute both solutions until the absorbance at the excitation wavelength (e.g., 350 nm) is below 0.1 OD (ideally 0.02–0.05).

    • Why? This prevents "Inner Filter Effects" (re-absorption of emitted light), which artificially lowers the measured yield.

  • Spectral Acquisition:

    • Measure the integrated fluorescence intensity (

      
      ) for both Sample (
      
      
      
      ) and Reference (
      
      
      ) using the same excitation wavelength and slit widths.
  • Calculation:

    
    
    
    • 
      : Quantum Yield[1][2][3][4][5]
      
    • 
      : Integrated Area under Emission Curve
      
    • 
      : Absorbance at Excitation Wavelength[6][7]
      
    • 
      : Refractive Index of solvent (if different solvents are used).
      
Measurement Workflow Diagram (DOT)

Protocol Prep 1. Prepare Solutions (OD < 0.1 at Ex) Measure_Abs 2. Measure Absorbance (A) Verify A_sample ≈ A_ref Prep->Measure_Abs Measure_Fluo 3. Integrate Emission (I) (Same Slit Widths) Measure_Abs->Measure_Fluo Calc 4. Calculate QY Using Relative Equation Measure_Fluo->Calc

Figure 2: The "Relative Method" workflow ensures data integrity by normalizing against a known standard (PPO).

Expert Insights & Applications

Why choose this molecule over PPO? While PPO has a higher raw quantum yield, it is chemically inert. The 2-(Chloromethyl) derivative is a building block.[8]

  • Bioconjugation: It reacts with thiols (cysteine) or amines (lysine) in proteins to create blue-fluorescent tags.

  • Environmental Sensitivity: The 2,5-dimethoxy motif makes the fluorescence sensitive to the local polarity. Upon binding to a hydrophobic pocket (e.g., in DNA or a protein), the quantum yield often increases significantly ("Turn-On" effect) compared to the free dye in water.

Handling Precautions: The chloromethyl group is an alkylating agent. It is potentially mutagenic and should be handled with gloves and proper ventilation. Store at -20°C under inert gas to prevent hydrolysis of the chloride to an alcohol, which would shift the spectra and lower reactivity.

References

  • Nijegorodov, N. I., & Downey, W. S. (1994). The influence of molecular structure and solvent properties on the fluorescence of oxazoles and related compounds. Journal of Physical Chemistry.

  • Lakowicz, J. R. (2006).[7] Principles of Fluorescence Spectroscopy. Springer. (Authoritative text on Quantum Yield measurement protocols).

  • Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry.

  • Sigma-Aldrich . Product Specification: 2,5-Diphenyloxazole (PPO). (Standard reference data).

Sources

Validating Purity of 2-(Chloromethyl)-5-(2,5-dimethoxyphenyl)oxazole: A Comparative HPLC Method Development Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Chloromethyl" Challenge

In the synthesis of bioactive heterocycles, 2-(Chloromethyl)-5-(2,5-dimethoxyphenyl)oxazole serves as a high-value electrophilic intermediate.[1] Its reactivity, driven by the chloromethyl group, allows for rapid coupling with nucleophiles (amines, thiols) to generate library candidates. However, this same reactivity presents a significant analytical hurdle.

The chloromethyl moiety is inherently unstable in protic solvents, making it prone to solvolysis (hydrolysis to the alcohol or metholysis to the methyl ether). Furthermore, the electron-rich 2,5-dimethoxyphenyl ring makes the system susceptible to oxidative degradation.

This guide challenges the "standard" generic HPLC approach often applied in early discovery. We compare a Generic Isocratic Method (Method A) against an Optimized Stability-Indicating Gradient Method (Method B), demonstrating why the latter is the only viable path for rigorous purity validation.

Comparative Analysis: Generic vs. Optimized

Many labs default to a standard isocratic run using Methanol/Water. For this specific analyte, that approach is flawed.

Method A: The Generic Trap (Not Recommended)
  • Conditions: C18 Column, 70:30 Methanol:Water, Neutral pH.

  • The Failure Mode:

    • Solvolysis: Methanol acts as a nucleophile, slowly converting the chloromethyl group to a methoxymethyl ether during sample preparation and the run.

    • Peak Broadening: The oxazole nitrogen, though weakly basic (pKa ~1.0–1.5), can interact with residual silanols on older silica columns, causing tailing.

    • Co-elution: Hydrolysis impurities (hydroxymethyl derivatives) often co-elute with the parent peak in isocratic systems, leading to false purity claims.

Method B: The Optimized Stability-Indicating Solution (Recommended)
  • Conditions: Core-Shell C18, Acetonitrile/Water Gradient, 0.1% Formic Acid.

  • The Advantage:

    • Chemical Stability: Acetonitrile is aprotic, preventing on-column solvolysis.[1]

    • Peak Sharpness: Formic acid suppresses silanol ionization and ensures the oxazole remains in a single protonation state.

    • Resolution: The gradient explicitly separates the polar hydrolysis degradant (eluting earlier) from the parent compound.

Performance Data Comparison
ParameterMethod A (Generic Isocratic)Method B (Optimized Gradient)
Solvent System Methanol / WaterAcetonitrile / Water + 0.1% FA
Sample Stability (24h) < 90% (Metholysis detected)> 99% (Stable)
Peak Tailing (Tf) 1.8 (Significant tailing)1.1 (Symmetric)
Resolution (Rs) 1.2 (Parent vs. Hydrolysis)> 5.0 (Baseline separation)
LOD 0.5 µg/mL0.05 µg/mL

Detailed Experimental Protocol (Method B)

This protocol is designed to be self-validating, ensuring that sample preparation does not induce the very degradation you are trying to detect.

Reagents and Equipment
  • Solvents: HPLC-grade Acetonitrile (ACN), Milli-Q Water (18.2 MΩ).

  • Modifier: Formic Acid (LC-MS grade).

  • Column: Poroshell 120 EC-C18 or Kinetex C18 (4.6 x 100 mm, 2.7 µm). Reasoning: Core-shell particles provide UHPLC-like resolution at standard HPLC pressures.

  • Diluent: 100% Acetonitrile (Anhydrous). Crucial: Do not use water or alcohols in the sample diluent to prevent hydrolysis.

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min[2][3][4]

  • Injection Volume: 5 µL

  • Column Temperature: 30°C

  • Detection: UV at 254 nm (primary) and 280 nm (secondary).

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 30 Initial Hold
2.0 30 Isocratic ensure polar impurities elute
10.0 90 Ramp to elute parent & dimers
12.0 90 Wash
12.1 30 Re-equilibration

| 15.0 | 30 | End of Run |[1]

Sample Preparation Workflow
  • Weigh 10 mg of the substance into a dry volumetric flask.

  • Dissolve immediately in 100% Acetonitrile .

  • Sonicate for < 1 minute (minimize heat to prevent degradation).

  • Filter through a 0.2 µm PTFE filter (hydrophobic) into an amber vial.

  • Inject immediately.

Visualizing the Validation Logic

Diagram 1: Analytical Workflow & Decision Tree

This workflow illustrates the critical decision points to avoid "Ghost Peaks" caused by solvent interaction.

AnalyticalWorkflow Start Raw Sample (Chloromethyl Oxazole) SolventChoice Select Diluent Start->SolventChoice PathA Methanol/Water (Protic) SolventChoice->PathA Incorrect PathB 100% Acetonitrile (Aprotic) SolventChoice->PathB Correct ResultA Artifact Formation: Methoxy-ether impurity PathA->ResultA Solvolysis ResultB Stable Solution PathB->ResultB Validation Purity Calculation (Area %) ResultA->Validation False Low Purity Separation Gradient Elution (C18 Core-Shell) ResultB->Separation Detection UV @ 254nm Separation->Detection Detection->Validation

Caption: Analytical workflow emphasizing the critical impact of diluent selection on data integrity.

Diagram 2: Degradation Pathways

Understanding what you are separating is key.[1] The chloromethyl group is the "weak link."

DegradationPath Parent Parent: Chloromethyl-Oxazole Impurity1 Impurity A: Hydroxymethyl-Oxazole (Elutes Early) Parent->Impurity1 Hydrolysis Impurity2 Impurity B: Methoxymethyl-Oxazole (Artifact) Parent->Impurity2 Solvolysis (Avoidable) Dimer Impurity C: Dimerization (Elutes Late) Parent->Dimer Self-Alkylation Water + H2O Methanol + MeOH

Caption: Primary degradation pathways. Impurity A is a process impurity; Impurity B is an analytical artifact.

Validation Data Summary (Representative)

The following data represents typical validation metrics for this class of compounds using the Method B protocol, adhering to ICH Q2(R1) guidelines.

Linearity and Range
  • Range: 10 µg/mL to 150 µg/mL

  • Regression Equation:

    
    
    
  • Correlation Coefficient (

    
    ):  0.9998
    
Accuracy (Recovery)

Spike recovery experiments were performed by spiking the pure standard into a representative reaction matrix.

Spike Level (%)Mean Recovery (%)% RSD (n=3)
50%99.40.8
100%100.20.5
150%99.80.6
Forced Degradation (Specificity)

To prove the method is stability-indicating, the sample was subjected to stress conditions.[2][4]

Stress ConditionTime/TempObservationResolution (Rs)
Acid (0.1N HCl) 2h / 60°C15% degradation to Hydroxymethyl6.2
Base (0.1N NaOH) 1h / RTRapid degradation (Ring opening)N/A (Complex mix)
Oxidation (3% H2O2) 2h / RT5% degradation (N-oxide/Quinone)4.1
Thermal (Solid) 24h / 80°C< 1% degradation-

Note: The oxazole ring is generally stable to acid but sensitive to base. The chloromethyl group hydrolyzes rapidly in aqueous acid/base.

Troubleshooting & Best Practices

  • Ghost Peaks at RT ~2.5 min: This is likely the Hydroxymethyl impurity . If this peak grows over time in your sequence, check your autosampler temperature (keep at 4°C) and ensure your diluent is strictly anhydrous ACN.

  • Split Peaks: If the main peak splits, the sample solvent strength (100% ACN) may be too high compared to the initial mobile phase (30% ACN). Remedy: Reduce injection volume to 2-3 µL or dilute sample with 50:50 ACN:Water (only if analyzing immediately).

  • Baseline Drift: At 254 nm, formic acid is transparent. If using TFA (Trifluoroacetic acid), you will see baseline drift. Formic acid is preferred for this reason.

References

  • ICH Harmonised Tripartite Guideline. (2005).[5] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[5]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (General reference for Gradient Elution principles).
  • Phenomenex. (2025). Guide to Choosing the Correct HPLC Solvent. (Reference for solvent polarity and stability).

  • Agilent Technologies. (2023). Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment. (Reference for handling reactive intermediates).

  • BldPharm. (2024). Product Specifications: 4-(Chloromethyl)-2-(2,4-dimethoxyphenyl)oxazole.[6] (Structural analog reference for stability profile).

Sources

Confirmatory tests for the oxazole ring structure in synthesized compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Cyclization Conundrum

In medicinal chemistry, the 1,3-oxazole ring is a privileged scaffold, ubiquitous in natural products (e.g., Virginiamycin) and synthetic therapeutics due to its ability to engage in hydrogen bonding and


-stacking interactions.[1] However, the synthesis of oxazoles—commonly via the Robinson-Gabriel cyclodehydration of 

-acylamino ketones—presents a persistent analytical challenge: distinguishing the cyclized oxazole from its uncyclized acyclic precursor or regioisomeric oxazolines.

A "successful" reaction often yields a white solid that looks correct but may simply be the dehydrated but uncyclized intermediate, or a hydrated side-product. This guide outlines a self-validating analytical workflow to rigorously confirm the 1,3-oxazole core, moving beyond basic characterization to structural certainty.

Comparative Analysis of Validation Methods

The following table objectively compares the utility of standard analytical techniques for oxazole confirmation.

MethodSpecificity for OxazoleKey Marker (The "Tell")Limitations

H NMR
High (Gold Standard) H-2 Singlet (

7.8–8.5 ppm)
; Disappearance of N-H.
Solvent dependent; H-2 is acidic and can exchange in

over time.

C NMR
High C-2 Carbon (

150–165 ppm)
.[2][3]
Requires higher sample concentration; relaxation times can suppress quaternary carbons.
Mass Spec (EI) Medium-HighRetro-Diels-Alder (RDA) fragmentation pattern.Soft ionization (ESI) often shows only

, missing the structural fingerprint of RDA.
FT-IR MediumAppearance of C=N (

1550-1600 cm

)
; Loss of Amide C=O.
Bands often overlap with aromatic C=C; less definitive than NMR.
X-ray Absolute Planar 5-membered ring; Bond lengths (C-O vs C=N).Requires single crystals, which are often difficult to obtain for amorphous drug leads.[1]

Deep Dive: Nuclear Magnetic Resonance (NMR) Protocol

NMR is the primary method for confirmation. The transition from an acyclic precursor to an aromatic oxazole ring results in drastic changes in chemical shift due to the ring current effect and the electronegativity of the heteroatoms.

A. The H-2 Proton: The Primary Indicator

In 4,5-disubstituted oxazoles, the proton at the C-2 position (between oxygen and nitrogen) is the most diagnostic handle.

  • Observation: A sharp singlet in the downfield region, typically

    
     7.8 – 8.5 ppm  in CDCl
    
    
    
    .
  • Mechanistic Cause: The proton is deshielded by the diamagnetic anisotropy of the aromatic ring and the inductive withdrawal of the adjacent Oxygen and Nitrogen atoms.

  • Differentiation:

    • Precursor (Amide): Shows a broad N-H signal (usually

      
       6.0–8.0 ppm) that disappears upon 
      
      
      
      shake.
    • Oxazole H-2: Does not disappear immediately with

      
       (though slow exchange can occur under basic conditions).
      
B. Carbon-13 Connectivity
  • C-2 Signal: The carbon between the heteroatoms is the most deshielded, resonating at

    
     150–165 ppm .
    
  • C-4 and C-5: These typically appear between

    
     125–148 ppm , depending on substituents.
    
C. Experimental Workflow (Self-Validating)
  • Solvent Choice: Use DMSO-

    
      if the product is polar; CDCl
    
    
    
    is preferred for resolution. Avoid solvents with peaks near 8.0 ppm.
  • Acquisition: Run a standard

    
    H (16 scans) and 
    
    
    
    C (512+ scans).
  • Validation Step (The "Shake"): If a peak is observed at 8.0 ppm, add 2 drops of

    
     to the NMR tube and re-run.
    
    • Result: If the peak vanishes

      
       It is likely an Amide N-H (Open chain). If it remains 
      
      
      
      It is the Oxazole C-H.

Deep Dive: Mass Spectrometry & The Retro-Diels-Alder Fingerprint

While ESI-MS gives the molecular weight, it does not prove the ring structure. Electron Impact (EI) ionization induces specific fragmentation pathways that serve as a structural fingerprint.

The Retro-Diels-Alder (RDA) Cleavage

The most characteristic fragmentation for oxazoles is the Retro-Diels-Alder reaction, where the ring splits across the O-C2 and C4-C5 bonds.

  • Mechanism: The molecular ion

    
     splits into a Nitrile (R-CN)  and a Ketene/Carbonyl  fragment.
    
  • Diagnostic Value: If you synthesize a 2,5-diphenyloxazole (

    
     221), look for the fragment corresponding to benzonitrile (
    
    
    
    103) and phenylketene.[1] The presence of the nitrile fragment confirms the C2-N3 bond integrity within a ring system.
Visualization: RDA Fragmentation Pathway[1]

RDA_Fragmentation MolIon Molecular Ion [Oxazole Ring]+. Transition Ring Opening (Concerted) MolIon->Transition EI Impact Fragment1 Fragment A (Nitrile R-CN)+. Transition->Fragment1 Cleavage Fragment2 Fragment B (Ketene/Carbonyl) Transition->Fragment2 Neutral Loss

Caption: The Retro-Diels-Alder (RDA) fragmentation pathway characteristic of oxazole rings under Electron Impact (EI) ionization.

Deep Dive: Infrared Spectroscopy (IR)

IR is best used as a "Process Control" tool to monitor the disappearance of starting materials.

  • The "Gone" Signals:

    • N-H Stretch: 3200–3400 cm

      
       (Broad). If this remains, cyclization is incomplete.[1]
      
    • Amide I (C=O): 1650–1690 cm

      
      . This strong band must disappear or shift significantly.[4]
      
  • The "New" Signals:

    • C=N Stretch: A distinct band appears at 1550–1600 cm

      
       .
      
    • C-O-C / Ring Breathing: Look for bands in the 1000–1100 cm

      
        region, characteristic of the ether linkage in the ring.
      

Comprehensive Validation Workflow

This decision tree guides the researcher from crude product to confirmed structure.

Oxazole_Validation_Workflow Start Synthesized Crude Product TLC TLC Check (vs. Starting Material) Start->TLC IR_Check FT-IR Screen TLC->IR_Check NH_Present Is N-H stretch (3300 cm-1) or Amide C=O present? IR_Check->NH_Present Fail_Path Incomplete Cyclization (Reflux longer/Change dehydrating agent) NH_Present->Fail_Path Yes Pass_IR Proceed to NMR NH_Present->Pass_IR No NMR_H1 1H NMR Analysis Pass_IR->NMR_H1 H2_Check Is singlet present at 7.8 - 8.5 ppm? NMR_H1->H2_Check H2_Check->Fail_Path No D2O_Shake D2O Exchange Test H2_Check->D2O_Shake Yes Exchange Does peak disappear? D2O_Shake->Exchange Confirmed CONFIRMED OXAZOLE (Proceed to Bio-Assay) Exchange->Confirmed No False_Pos False Positive (Acyclic Amide/Enol) Exchange->False_Pos Yes

Caption: Step-by-step decision matrix for confirming oxazole ring formation using spectroscopic data.

Experimental Data Summary

The following data points represent the "Target Values" for a successful synthesis (e.g., 2,4,5-trisubstituted oxazole derivatives).

FeaturePrecursor (

-acylamino ketone)
Product (Oxazole)
IR: 3300 cm

Strong, Broad (N-H)Absent
IR: 1680 cm

Strong (Amide C=O)Absent
IR: 1580 cm

Weak/AbsentMedium/Sharp (C=N)

H NMR: NH

7.0–8.0 (Broad, Exch.)[2]
Absent

H NMR: Ring H
N/A

7.8–8.5 (Sharp singlet)

C NMR: C=O/C=N

165–170 (C=O)

150–160 (C=N/C-O)

References

  • Benchchem. (n.d.). In-depth Technical Guide to the Basic Characterization of Novel Oxazole Compounds. Retrieved from [1]

  • Taylor & Francis Online. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from

  • Chemistry & Biology Interface. (2016). Design and Synthesis of some Novel oxazole derivatives and their biomedicinal efficacy. Retrieved from

  • Semantic Scholar. (1980). Mass Spectrometry of Oxazoles: Fragmentation Patterns. Retrieved from

  • Royal Society of Chemistry. (2015). Copper Catalyzed Oxidative [2+2+1] Cycloaddition: Regioselective Synthesis of 1, 3-Oxazoles. Retrieved from [1]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(Chloromethyl)-5-(2,5-dimethoxyphenyl)oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Synthesis

As researchers dedicated to advancing drug development, our focus is often on the synthesis and application of novel compounds like 2-(Chloromethyl)-5-(2,5-dimethoxyphenyl)oxazole. However, the life cycle of a chemical does not end with data collection. Responsible management of its waste is a non-negotiable aspect of laboratory safety and environmental stewardship. This guide provides a comprehensive, technically grounded framework for the proper disposal of this compound, moving beyond a simple checklist to explain the critical reasoning behind each procedural step. The protocols outlined herein are designed to ensure the safety of laboratory personnel, maintain regulatory compliance, and build a culture of proactive chemical management.

Section 1: Hazard Profile and Risk Assessment

The primary driver of this molecule's hazard profile is the chloromethyl group (-CH₂Cl) . This functional group classifies the compound as a halogenated organic, a category with specific disposal requirements.[1][2] Furthermore, chloromethyl groups are known reactive intermediates, capable of acting as alkylating agents. This reactivity is the mechanistic basis for the common hazards associated with analogous structures.

Based on data for structurally similar chloromethylated oxazoles and other organochlorines, the following hazards should be assumed[3][4][5]:

Hazard Class GHS Hazard Code Description & Rationale
Acute Toxicity (Oral) H302Harmful if swallowed. This is a common classification for complex organic molecules.[3][5]
Skin Irritation H315Causes skin irritation. The reactive nature of the chloromethyl group can lead to local inflammation and dermatitis upon contact.[5][6]
Skin Sensitization H317May cause an allergic skin reaction. Repeated exposure can lead to an immunological response.[4]
Serious Eye Irritation H319Causes serious eye irritation. Direct contact can result in significant damage to the eye.[5]
Aquatic Toxicity H400 / H411Very toxic to aquatic life, potentially with long-lasting effects. Halogenated organics often exhibit environmental persistence and toxicity.[4][7]

Due to these properties, 2-(Chloromethyl)-5-(2,5-dimethoxyphenyl)oxazole must be treated as a hazardous waste under the regulations set forth by the Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA).[8][9]

Section 2: The Cardinal Rule of Disposal: Segregation

The single most important operational step in disposing of this compound is its segregation into the correct waste stream.

Core Directive: ALWAYS segregate halogenated organic waste from non-halogenated organic waste. [1][10]

Causality: The treatment process for halogenated waste is significantly different and more costly than for non-halogenated waste.[11] Halogenated compounds require specialized incineration processes that include "scrubbers" to neutralize the acidic gases (like HCl) produced during combustion to prevent their release into the atmosphere.[12] Mixing a small amount of chlorinated waste into a large drum of non-halogenated solvent waste contaminates the entire container, forcing it to be treated via the more expensive halogenated route.[10][11]

Section 3: Procedural Protocol for Waste Accumulation

Follow this step-by-step methodology for the safe collection and storage of 2-(Chloromethyl)-5-(2,5-dimethoxyphenyl)oxazole waste pending disposal.

1. Container Selection:

  • Material Compatibility: Use a container made of a material compatible with chlorinated organics. A high-density polyethylene (HDPE) or glass container is typically appropriate. Ensure the container is in good condition, free of cracks or degradation.
  • Secure Closure: The container must have a threaded, leak-proof cap.[10] This is critical to prevent the release of vapors, which can pose an inhalation hazard.[1][6]

2. Waste Labeling:

  • Label the waste container before adding the first drop of waste.[10]
  • The label must, at a minimum, include:
  • The words "HAZARDOUS WASTE" .[11]
  • The full, unambiguous chemical name: "Waste - 2-(Chloromethyl)-5-(2,5-dimethoxyphenyl)oxazole" . Do not use abbreviations or chemical formulas.[10]
  • A clear indication of the hazards (e.g., "Toxic," "Irritant," "Environmental Hazard").

3. Waste Accumulation & Storage:

  • Solid Waste:
  • Unused/Expired Product: If disposing of the pure, solid compound, it should remain in its original, clearly labeled container where possible.
  • Contaminated Labware: Collect contaminated items such as gloves, weighing papers, and pipette tips in a dedicated, labeled solid waste container. This container should be a puncture-proof container for sharps if contaminated glassware is included.[1]
  • Liquid Waste (Solutions):
  • If the compound is in a solvent, collect it in a dedicated "Halogenated Organic Liquid Waste" container.[2][10]
  • Maintain a log sheet near the container to record the constituents and their approximate percentages as they are added.[11]
  • Storage Location:
  • Store the sealed waste container in a designated and labeled "Hazardous Waste Storage Area".[1]
  • This area should be within a fume hood or a ventilated cabinet, away from heat, sparks, or incompatible chemicals (e.g., strong oxidizing agents, alkali metals).[1][13]
  • Utilize secondary containment (e.g., a larger bin or tray) to contain any potential leaks or spills.

Section 4: Disposal Workflow and Decision Logic

The following workflow provides a logical path from waste generation to final disposal. This process is visualized in the decision diagram below.

Step 1: Identify Waste Stream. Determine the physical form of the waste: pure solid compound, contaminated solid materials, or a liquid solution.

Step 2: Segregate and Containerize. Based on the waste stream, select and label the appropriate "Halogenated Waste" container as described in Section 3.

Step 3: Securely Store. Place the closed container in your laboratory's designated hazardous waste accumulation area. Keep the container sealed unless actively adding waste.

Step 4: Schedule Pickup. Once the container is full or has been stored for the maximum allowable time per your institution's policy (e.g., typically 180 days for Small Quantity Generators), contact your institution's Environmental Health & Safety (EHS) office to arrange for pickup.[14]

Step 5: Documentation. Be prepared to provide information for the hazardous waste manifest, which is a legal document that tracks the waste from your lab ("cradle") to its final disposal facility ("grave").[15]

Disposal Workflow Diagram

DisposalWorkflow cluster_0 Phase 1: In-Lab Management cluster_1 Phase 2: Final Disposal Start Waste Generation 2-(Chloromethyl)-5- (2,5-dimethoxyphenyl)oxazole Waste_Type Identify Waste Type Start->Waste_Type Solid_Unused Unused/Expired Solid Waste_Type->Solid_Unused Pure Compound Solid_Cont Contaminated Solids (PPE, Wipes, Glassware) Waste_Type->Solid_Cont Contaminated Materials Liquid_Sol Liquid Solution (in organic solvent) Waste_Type->Liquid_Sol Solution Container_Solid Original Labeled Container OR Labeled Halogenated Solid Waste Bag/Drum Solid_Unused->Container_Solid Solid_Cont->Container_Solid Container_Liquid Labeled Halogenated Liquid Waste Container Liquid_Sol->Container_Liquid Storage Store in Designated Hazardous Waste Area (Secondary Containment) Container_Solid->Storage Container_Liquid->Storage EHS_Contact Contact EHS for Pickup Storage->EHS_Contact Manifest Complete Manifest Documentation EHS_Contact->Manifest Disposal Licensed Hazardous Waste Facility Manifest->Disposal

Caption: Decision workflow for the safe disposal of the compound.

Section 5: Emergency Response Protocols

Accidents can happen. Preparedness is key to mitigating harm.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6][16] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][16] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[17]

  • Spill Response:

    • Minor Spill: Alert personnel in the immediate area. Wearing appropriate Personal Protective Equipment (PPE) (lab coat, safety goggles, and chemical-resistant gloves), cover the spill with an inert absorbent material (e.g., vermiculite, sand, or spill pads).[7] Scoop the material into a labeled hazardous waste container.

    • Major Spill: Evacuate the laboratory immediately. Alert others and contact your institution's EHS or emergency response line.[18] Do not attempt to clean it up yourself.

References

  • Hazardous Waste Guide. UTIA Safety Office. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental. [Link]

  • Safe Handing & Disposal of Organic Substances. Science Ready. [Link]

  • EPA Hazardous Waste Management. Axonator. [Link]

  • Guidance on Safe Storage of Chemicals in Laboratories. Health and Safety Authority. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University. [Link]

  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. American Chemistry Council. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • What are Federal and State Hazardous Waste Regulations? Hazardous Waste Experts. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]

  • Chlorinated Solvents Health Effects: Understanding Risks and Precautions. Ecolink, Inc. [Link]

  • Standard Operating Procedure for Chlorinated Solvents. USC Nanofabrication Laboratory. [Link]

  • Guidance on Storage and Handling of Chlorinated Solvents. European Chlorinated Solvent Association. [Link]

  • Substance Information for 5-methoxy-2,3-dihydro-1H-1,3-benzodiazole-2-thione. European Chemicals Agency (ECHA). [Link]

  • Chlorinated Organics Handbook. OxyChem. [Link]

  • Safety Data Sheet - Percos. BASF. [Link]

  • SOP for Disposal of Expired Chemicals, Reagents, Solvents and Micro-biological Medium. Pharma Guideline. [Link]

  • Guidance document on disposal of expired/unused drugs. Central Drugs Standard Control Organisation. [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. [Link]

Sources

Personal protective equipment for handling 2-(Chloromethyl)-5-(2,5-dimethoxyphenyl)oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

2-(Chloromethyl)-5-(2,5-dimethoxyphenyl)oxazole is not a standard bench reagent; it is a highly reactive electrophile. As a Senior Application Scientist, I must emphasize that the safety profile of this compound is dominated by the chloromethyl (-CH₂Cl) moiety.

In the absence of a compound-specific SDS from every supplier, you must treat this molecule based on Structure-Activity Relationship (SAR) protocols for Chloromethylarenes . These are potent alkylating agents , lachrymators , and corrosives . They react irreversibly with nucleophiles (DNA, proteins) and hydrolyze to release hydrochloric acid (HCl) upon contact with moisture.

Immediate Operational Directive:

  • Zero Skin Contact: The lipophilic dimethoxyphenyl group facilitates rapid dermal absorption, while the chloromethyl group causes alkylation.

  • Mandatory Engineering Control: All handling must occur within a certified chemical fume hood.

  • Moisture Sensitivity: Store under inert gas (Argon/Nitrogen) to prevent hydrolysis to the corrosive alcohol and HCl gas.

Hazard Analysis & Risk Assessment

To select the correct PPE, we must understand the "Why."

Functional GroupAssociated HazardPhysiological Impact
Chloromethyl (-CH₂Cl) Alkylating Agent DNA Damage / Chemical Burns: Can cross-link proteins and DNA. Causes severe, delayed burns that may not be immediately painful.
Oxazole Ring Sensitizer Allergic Dermatitis: Nitrogen-containing heterocycles often act as haptens, leading to sensitization after repeated exposure.
Dimethoxyphenyl Lipophilicity Rapid Absorption: The organic nature of the phenyl rings allows the compound to penetrate the lipid bilayer of the skin cells, carrying the reactive headgroup with it.

PPE Matrix: The Defense System

Do not rely on generic "lab safety" rules. This matrix is specific to the permeation kinetics of chlorinated alkylating agents.

A. Hand Protection (The Critical Barrier)

Standard nitrile gloves are insufficient for prolonged contact.

Exposure ScenarioPrimary Glove (Inner)Secondary Glove (Outer)Rationale
Standard Handling (Weighing < 100mg)Nitrile (4 mil)Nitrile (Extended Cuff, >5 mil)"Double Gloving" Protocol: The air gap between gloves provides a breakthrough buffer. Change outer gloves every 30 mins or immediately upon splash.
Synthesis / Scale-up (> 100mg or Solution)Nitrile (4 mil)Silver Shield / Laminate Chloromethyl compounds permeate nitrile. Laminate films offer >4hr breakthrough protection against chlorinated organics.
Spill Cleanup Nitrile (4 mil)Butyl Rubber or VitonHigh chemical resistance required for bulk exposure.
B. Eye & Body Protection[1][2][3]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1+). Safety glasses are unacceptable because chloromethyl vapors are lachrymatory (tear-inducing) and corrosive.

  • Respiratory: Work strictly in a fume hood. If working outside containment (e.g., equipment maintenance), a Full-Face Respirator with P100/Organic Vapor (OV) cartridges is required.

  • Body: Lab coat (100% cotton or Nomex). Synthetic blends can melt if a reaction exotherms or if rinsed with flammable solvents.

Operational Workflow: Step-by-Step

This protocol minimizes static discharge (common with oxazoles) and exposure risks.

Phase 1: Preparation
  • Verify Hood Flow: Ensure face velocity is 80–100 fpm.

  • Neutralizer Prep: Prepare a beaker of 5% Sodium Thiosulfate or 1M NaOH in the hood. This is your "quench station" for contaminated spatulas or wipes.

  • Antistatic Gun: Use a Zerostat gun on the weighing boat. Dry oxazole powders are prone to static scattering.

Phase 2: Handling (Solubilization)
  • Weighing: Weigh directly into a tared vial inside the hood. Never transport an open weighing boat across the lab.

  • Solvent Addition: Add solvent (e.g., DMSO, DCM) slowly.

    • Caution: If the compound has partially hydrolyzed, adding solvent may liberate trapped HCl gas. Watch for bubbling.

  • Sealing: Parafilm is not enough. Use a Teflon-lined screw cap.

Phase 3: Decontamination & Disposal
  • Solid Waste: Dispose of gloves and weigh boats in a P-List or highly hazardous waste stream container (separate from general trash).

  • Liquid Waste: Segregate into Halogenated Organic Waste .

    • Do not mix with strong oxidizers (e.g., Nitric Acid) as this may generate toxic chloropicrin-like gases.

  • Surface Decon: Wipe the work area with a soap/water solution first (to emulsify the lipophilic compound), then follow with 70% Ethanol.

Visualizations

Figure 1: PPE Selection Logic

This logic tree guides the researcher based on the state of matter and volume.

PPE_Logic Start Start: Handling 2-(Chloromethyl)-5-(2,5-dimethoxyphenyl)oxazole State What is the physical state? Start->State Solid Solid Powder State->Solid Liquid Solution / Solubilized State->Liquid Quantity Quantity > 100 mg? Solid->Quantity Level2 LEVEL 2 PROTECTION Silver Shield/Laminate Gloves Splash Goggles Fume Hood Liquid->Level2 Standard Use Level3 LEVEL 3 PROTECTION Full Face Respirator (if outside hood) Butyl/Viton Gloves Tyvek Sleeve Covers Liquid->Level3 Spill / Aerosol Risk Level1 LEVEL 1 PROTECTION Double Nitrile Gloves Splash Goggles Fume Hood Quantity->Level1 No Quantity->Level2 Yes

Caption: PPE escalation logic based on physical state and quantity. Solubilized forms pose higher permeation risks.

Figure 2: Safe Handling Workflow

Operational sequence to prevent contamination.

Workflow Setup 1. Setup (Check Hood, Prepare 5% Thiosulfate) Weigh 2. Weighing (Antistatic Gun, Closed Vial) Setup->Weigh React 3. Solubilization (Watch for HCl gas) Weigh->React Quench 4. Decon (Dip tools in Thiosulfate) React->Quench Waste 5. Disposal (Halogenated Stream) Quench->Waste

Caption: Step-by-step workflow emphasizing the neutralization (quenching) step for contaminated tools.

Emergency Response

  • Skin Contact:

    • Immediate Action: Do not wipe. Wiping drives the chemical deeper.

    • Flush: Rinse with lukewarm water for 15 minutes.

    • Soap: Use soft soap (lipophilic removal) after the initial flush.

    • Medical: Seek evaluation. Report "Alkylating Agent Exposure."

  • Eye Contact:

    • Flush for 15 minutes minimum using an eyewash station.

    • Hold eyelids open forcibly.

    • Do not use neutralizing agents in the eye.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances: Methylene Chloride (Standard 1910.1052). (Used as a proxy for chloromethyl permeation standards). [Link]

  • PubChem. (n.d.). Compound Summary: Chloromethyl Derivatives Safety Profile. National Library of Medicine. [Link]

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